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  • Product: N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 1021134-38-2

Core Science & Biosynthesis

Foundational

Mechanism of action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in kinase inhibition

An In-Depth Technical Guide to the Kinase Inhibition Mechanism of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds Abstract The N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecular framework...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Kinase Inhibition Mechanism of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds

Abstract

The N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecular framework represents a cornerstone in the development of modern kinase inhibitors. This guide provides an in-depth analysis of its mechanism of action, grounded in its structural identity as an adenine bioisostere. We will dissect its mode of binding within the kinase ATP pocket, explore its functional consequences on key oncogenic signaling pathways using c-Src as a primary exemplar, and provide validated experimental protocols for assessing its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal kinase inhibitor scaffold.

The Privileged Scaffold: A Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine fused heterocyclic system is a recurring and highly successful motif in kinase inhibitor design, often referred to as a "privileged scaffold".[1] Its efficacy stems from its structural and electronic similarity to adenine, the nitrogenous base of ATP.[2][3] This bioisosteric relationship allows molecules built on this core, such as N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, to act as competitive antagonists at the kinase active site.[2][3] The scaffold effectively mimics the hydrogen bonding patterns that adenine forms with the "hinge region" of the kinase, a critical anchoring point for ATP.[2][4] This inherent binding capability makes it an ideal foundation for developing potent and selective kinase inhibitors for a wide range of therapeutic targets, including those in oncology.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism through which N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives function is through competitive inhibition of ATP binding. These molecules are classified as Type I kinase inhibitors .[4] This classification signifies that they bind to the active conformation of the kinase in the ATP-binding pocket.

The process unfolds as follows:

  • Hinge Region Binding : The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the backbone atoms of the kinase hinge region, directly occupying the space normally reserved for the adenine ring of ATP.[4]

  • Hydrophobic Interactions : The appended phenyl and phenoxy groups extend into adjacent hydrophobic pockets within the active site, enhancing binding affinity and contributing to inhibitor selectivity.

  • Phosphotransfer Blockade : By physically occupying the ATP-binding site, the inhibitor prevents the binding of ATP. This directly blocks the transfer of the gamma-phosphate group from ATP to the tyrosine, serine, or threonine residues of substrate proteins, thereby halting the catalytic function of the kinase.[5]

cluster_0 Kinase Active Site cluster_1 Normal Catalytic Cycle cluster_2 Inhibition Mechanism ATP_Pocket ATP Binding Pocket (Hinge Region) Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate Blocked Catalysis Blocked ATP_Pocket->Blocked Prevents ATP Binding ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATP_Pocket Competitively Binds

Mechanism of Type I Kinase Inhibition.

Exemplar Target: c-Src Tyrosine Kinase

To understand the functional consequences of this inhibition, we will use the proto-oncogene c-Src as a representative target. c-Src is a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated in a multitude of cancers, including those of the breast, lung, and colon.[6] Its dysregulation drives key oncogenic processes like cell proliferation, invasion, and survival.[6][7]

Role of c-Src in Oncogenic Signaling

When activated, c-Src phosphorylates a diverse array of downstream substrates, triggering multiple signaling cascades.[7][8] Key pathways affected include:

  • Ras/MAPK Pathway : Promotes cell proliferation.[7]

  • PI3K/AKT Pathway : Crucial for cell survival and inhibition of apoptosis.[7]

  • FAK/Paxillin Pathway : Regulates cell adhesion, migration, and invasion.[7]

Inhibition of c-Src by a pyrazolo[3,4-d]pyrimidine-based inhibitor effectively severs these signaling connections at a critical upstream node, leading to the attenuation of these cancer-promoting cellular behaviors.

cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc Activates PI3K PI3K/AKT Pathway cSrc->PI3K RAS RAS/MAPK Pathway cSrc->RAS FAK FAK/Paxillin Pathway cSrc->FAK STAT3 JAK/STAT3 Pathway cSrc->STAT3 Inhibitor N-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->cSrc INHIBITS Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion & Metastasis FAK->Invasion STAT3->Proliferation STAT3->Survival

Inhibition of c-Src Downstream Signaling Pathways.

Quantitative Assessment of Inhibitory Potency

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency. Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent, low nanomolar inhibition against a variety of kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR (wild-type)16
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR (T790M mutant)236[9]
Saracatinib (Src/Abl Inhibitor)EGFR (wild-type)270
Dasatinib (Multi-kinase Inhibitor)EGFR (wild-type)300[10]
CHMFL-FLT3-122FLT340[11]

This table presents representative data for compounds containing the pyrazolo[3,4-d]pyrimidine core or related structures to illustrate typical potency ranges.

Experimental Workflow: Validating Target Inhibition via Western Blot

A fundamental method to confirm the mechanism of action in a cellular context is to measure the phosphorylation status of a direct downstream substrate of the target kinase. For c-Src, a key autophosphorylation site is Tyrosine 419 (p-Src Y419), the phosphorylation of which is essential for its full catalytic activity.[12] A decrease in p-Src (Y419) levels upon treatment with an inhibitor provides direct evidence of target engagement and inhibition.

Step-by-Step Protocol: Western Blot for p-Src (Y419)
  • Cell Culture and Treatment :

    • Plate cancer cells known to have active c-Src signaling (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction :

    • Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's protocol. This ensures equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% polyacrylamide).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Y419) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure the observed changes are not due to variations in the total amount of Src protein, strip the membrane and re-probe with an antibody against total c-Src and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative decrease in Src phosphorylation at Y419.

cluster_workflow Western Blot Workflow cluster_antibodies Antibodies Used A 1. Cell Treatment (Dose Response of Inhibitor) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection (Imaging) F->G pSrc Anti-p-Src (Y419) F->pSrc tSrc Anti-total Src F->tSrc Actin Anti-β-actin (Loading Control) F->Actin H 8. Data Analysis (Quantify p-Src / Total Src) G->H

Experimental Workflow for Assessing Target Inhibition.

Conclusion

The N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a powerful and versatile platform for kinase inhibitor development. Its mechanism of action is firmly rooted in its ability to act as an ATP bioisostere, enabling it to competitively bind to the kinase hinge region and allosterically inhibit catalytic activity. By targeting key oncogenic drivers like c-Src, inhibitors based on this core structure can effectively disrupt downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The combination of potent biochemical activity and demonstrable target engagement in cellular models underscores the therapeutic potential of this important class of molecules.

References

[4] El-Sayed, N. A. E. et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.

[2] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

[5] Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Patsnap.

[7] Y. C. Chen et al. (2022). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers.

[1] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

[3] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

[10] Giovannetti, E. et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. PLoS One.

G. A. Bakr et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.

[8] Kovacevic, Z. et al. (2016). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget.

[12] Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research.

[13] Belli, S. et al. (2020). c-Src and EGFR Inhibition. Encyclopedia MDPI.

[6] Wikipedia. (2024). Proto-oncogene tyrosine-protein kinase Src. Wikipedia.

[9] A. A. Fayed et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.

[11] Li, X. et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

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Exploratory

Chemical synthesis pathway and yield for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

An In-depth Technical Guide to the Synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Introduction: The Significance of a Privileged Scaffold N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, wit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction: The Significance of a Privileged Scaffold

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS Number 330786-24-8, is a molecule of significant interest in modern medicinal chemistry.[1] Its primary importance lies in its role as a key intermediate in the synthesis of Ibrutinib (Imbruvica®), a first-in-class, orally administered Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] Ibrutinib has transformed the treatment landscape for several B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3]

The core of this molecule is the pyrazolo[3,4-d]pyrimidine nucleus, a heterocyclic system that is a bioisostere of adenine, a fundamental component of DNA and RNA.[5][6] This structural similarity to purines allows derivatives of this scaffold to interact with a wide range of biological targets, particularly protein kinases, making it a "privileged scaffold" in drug discovery.[5][7] Consequently, robust and efficient synthetic pathways to access specifically substituted pyrazolo[3,4-d]pyrimidines are critical for both academic research and industrial pharmaceutical production.

This guide provides a detailed examination of the predominant synthetic strategies for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Primary Synthetic Strategy: Late-Stage Arylation via Cross-Coupling

The most convergent and widely adopted strategy for the synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the construction of a halogenated pyrazolo[3,4-d]pyrimidine core, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-phenoxyphenyl moiety. This approach is efficient as it joins two complex fragments in the final stages of the synthesis.

Workflow: Halogenated Core Synthesis followed by Suzuki Coupling

Synthesis_Pathway_1 cluster_0 Part 1: Core Scaffold Construction cluster_1 Part 2: Palladium-Catalyzed Cross-Coupling A Malononitrile + Triethyl Orthoformate B 5-Amino-4-cyanopyrazole A->B Hydrazine Hydrate C 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B->C Formamide (Reflux) D 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D N-Iodosuccinimide (NIS) F N-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine D->F Pd(PPh3)4 K3PO4 Dioxane/Water, 120°C E 4-Phenoxybenzene- boronic Acid E->F

Caption: Convergent synthesis via a halogenated intermediate and Suzuki coupling.

Part 1: Synthesis of the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate

The initial phase focuses on building the core heterocyclic system. The choice of starting materials is dictated by cost-effectiveness and commercial availability, making malononitrile an ideal precursor.

  • Formation of 5-Amino-4-cyanopyrazole: A common route begins with the condensation of malononitrile and triethyl orthoformate, which is then reacted in the same pot with hydrazine hydrate.[8] This sequence efficiently constructs the substituted pyrazole ring.

  • Pyrimidine Ring Annulation: The resulting 5-amino-4-cyanopyrazole is cyclized using formamide at reflux.[5][8] Formamide serves as the source of the single carbon atom (C6) and the nitrogen atom (N5) required to close the six-membered pyrimidine ring, yielding the foundational 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold.

  • Regioselective Halogenation: To prepare the core for cross-coupling, a halogen must be installed at the C3 position. This is typically achieved using an electrophilic halogenating agent. While a patent describes using a brominating agent,[8] iodination using N-Iodosuccinimide (NIS) is also highly effective for producing 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The C3 position is susceptible to electrophilic substitution due to the electron-donating effects of the pyrazole nitrogens.

Part 2: Suzuki-Miyaura Cross-Coupling

This step is the cornerstone of the synthesis, creating the critical C-C bond between the pyrazole ring and the phenoxyphenyl group. The Suzuki reaction is favored in pharmaceutical manufacturing due to its mild conditions, high tolerance for functional groups, and the generally non-toxic nature of its boronic acid reagents and byproducts.[1]

  • Causality of Component Selection:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and highly effective catalyst for this type of coupling.[9] The palladium(0) complex initiates the catalytic cycle by oxidative addition into the C-I bond of the pyrazolopyrimidine.

    • Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential.[9] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the crucial transmetalation step with the palladium complex.

    • Solvent System: A mixture of an organic solvent like dioxane with water is commonly used.[9] Dioxane solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki Coupling

The following protocol is synthesized from published methodologies.[2][9]

  • Vessel Preparation: To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 4-phenoxybenzeneboronic acid (2.0 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Solvent Addition: Add a 2:1 mixture of dioxane and water.

  • Inerting: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.15 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C and maintain for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Allow the product to precipitate over several hours. Filter the reaction mixture and wash the collected solid sequentially with water, methanol, and ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven to yield N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

ParameterValueSource
Key Reactants 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-Phenoxybenzeneboronic acid[2][9]
Catalyst Tetrakis(triphenylphosphine)palladium(0)[9]
Base K₃PO₄[9]
Solvent Dioxane / Water[9]
Temperature 120 °C[2][9]
Reaction Time 24 hours[2][9]
Reported Yield ~75%[2][9]

Alternative Synthetic Strategy: Pyrimidine Annulation onto a Pre-functionalized Pyrazole

An alternative, though often more linear, approach involves constructing the pyrimidine ring onto a pyrazole precursor that already bears the 4-phenoxyphenyl substituent. This method avoids the late-stage cross-coupling but requires carrying the complex substituent through several synthetic steps.

Workflow: Synthesis of a Substituted Pyrazole followed by Cyclization

Synthesis_Pathway_2 A p-Phenoxybenzoic Acid B Substituted Malononitrile Derivative A->B Condensation with Malononitrile C 5-Amino-3-(4-phenoxyphenyl) -1H-pyrazole-4-carbonitrile B->C Hydrazine Hydrate D N-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine C->D Formamide (Reflux)

Caption: Linear synthesis via pyrimidine ring formation on a pre-built pyrazole.

Conceptual Steps
  • Preparation of the Pyrazole Precursor: This pathway would begin with a starting material like p-phenoxybenzoic acid.[8] This acid would be condensed with malononitrile to form a dicyano intermediate.

  • Pyrazole Ring Formation: The intermediate is then treated with hydrazine hydrate to cyclize into the 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

  • Pyrimidine Ring Annulation: In the final step, similar to the first strategy, the aminopyrazole is heated with formamide to construct the fused pyrimidine ring, yielding the final product.[5][10]

While chemically sound, this linear approach can be less efficient overall. Any losses in the early steps result in a lower final yield of the valuable, complex intermediate. The convergent strategy of cross-coupling is often preferred in large-scale synthesis as it maximizes the yield based on the more complex halogenated core.

Conclusion

The synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is most efficiently achieved through a convergent strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway leverages readily available starting materials to construct a halogenated pyrazolopyrimidine core, which is then coupled with 4-phenoxybenzeneboronic acid in a high-yielding final step. The robustness of the Suzuki reaction, its tolerance of the amine functionality, and the mild reaction conditions make it superior for both laboratory and industrial-scale production. Understanding the chemical logic behind each step—from ring formation to regioselective halogenation and catalyzed bond formation—is essential for researchers and drug development professionals seeking to optimize the synthesis of this critical pharmaceutical intermediate and its analogs.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Available from: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Asian Journal of Chemistry. Available from: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. Available from: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. PMC. Available from: [Link]

  • Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Understanding the Chemical Properties and Synthesis of 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. Available from: [Link]

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. Google Patents.
  • Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. (2020). PubMed. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. (2010). PubMed. Available from: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.

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Foundational

Preclinical Pharmacokinetics and In Vivo Disposition of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary & Structural Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, ATP-competitive pharmacophore widely utilized in the design of targeted protein kinase inhibitors (TKIs)[1]. By acting as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, ATP-competitive pharmacophore widely utilized in the design of targeted protein kinase inhibitors (TKIs)[1]. By acting as a purine isostere, the core heterocycle forms critical hydrogen bonds with the kinase hinge region. The functionalization of the C4-amine with a bulky, lipophilic 4-phenoxyphenyl moiety is a deliberate structural choice designed to exploit deep hydrophobic pockets within the kinase domain—often stabilizing the DFG-out conformation (Type II inhibition) or occupying extended allosteric sites[2].

While this structural modification yields exceptional target affinity (e.g., against Src, Abl, EGFR, and BTK), it fundamentally alters the molecule's in vivo pharmacokinetic (PK) landscape. The high lipophilicity introduced by the phenoxyphenyl group drives extensive tissue distribution but simultaneously introduces liabilities such as poor aqueous solubility, high plasma protein binding, and rapid first-pass hepatic clearance[3][4]. This whitepaper provides a comprehensive technical guide to evaluating the in vivo PK properties of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, detailing the causality behind bioanalytical methodologies and biotransformation pathways.

Physicochemical & ADME Profiling

To predict the in vivo behavior of this compound, we must first analyze its physicochemical baseline. The table below summarizes the quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) parameters typical for this class of lipophilic pyrazolo-pyrimidine derivatives.

Pharmacokinetic ParameterEstimated / Typical ValueMechanistic Implication
Molecular Weight (MW) 303.32 g/mol Falls well within Lipinski’s Rule of 5; highly favorable for passive transcellular membrane permeability.
Lipophilicity (LogP) ~4.2 - 4.5High lipophilicity drives extensive tissue partitioning but severely limits aqueous solubility (<10 µg/mL)[4].
Oral Bioavailability (F%) 15% - 25%Restricted by poor gastrointestinal dissolution and extensive CYP3A4-mediated first-pass metabolism[5].
Volume of Distribution (Vd) 7.5 - 9.0 L/kgSignificantly exceeds total body water, indicating the drug extensively partitions into lipid-rich tissues rather than remaining in plasma.
Systemic Clearance (Cl) 40 - 55 mL/min/kgHigh clearance rate, approaching hepatic blood flow, driven by rapid oxidative metabolism[2].
Elimination Half-life (t1/2) 2.5 - 4.0 hoursRelatively short half-life necessitating optimized dosing regimens (e.g., BID) or prodrug strategies to maintain therapeutic exposure[4].

In Vivo Pharmacokinetic Workflows & Methodologies

To accurately capture the PK profile of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a highly sensitive, self-validating LC-MS/MS workflow is required. The protocol below details the experimental steps, emphasizing the causality behind each methodological choice.

Phase 1: Dosing and Plasma Sampling
  • Formulation: Dissolve the compound in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Causality: The high LogP of the phenoxyphenyl moiety causes the drug to precipitate in aqueous environments. This specific co-solvent/surfactant mixture creates a microemulsion that prevents precipitation in the bloodstream upon IV injection and ensures uniform absorption in the GI tract during oral gavage[4].

  • Administration: Administer IV (1 mg/kg) and PO (10 mg/kg) to overnight-fasted rodents (e.g., Sprague-Dawley rats).

  • Sampling: Collect 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4,000 × g for 10 min at 4°C to isolate plasma.

Phase 2: Sample Processing (Protein Precipitation)
  • Internal Standard Spiking: Add 10 µL of plasma to a 96-well plate. Add 10 µL of an Internal Standard (IS, e.g., a deuterated analog or carbamazepine at 50 ng/mL).

    • Causality: The IS acts as a self-validating control. If the IS peak area fluctuates by >15% between samples, it immediately flags inconsistent extraction recovery or matrix ion suppression, invalidating that specific well and ensuring data trustworthiness[6].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

    • Causality: ACN is explicitly chosen over methanol because it produces a denser, more tightly packed protein pellet upon centrifugation. This drastically reduces the risk of aspirating micro-particulates that can overpressure and clog the UHPLC column[7].

  • Centrifugation: Vortex for 5 min, then centrifuge at 15,000 × g for 15 min at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and B (Acetonitrile).

    • Causality: Formic acid acts as a critical proton donor. The basic amine groups on the pyrazolo[3,4-d]pyrimidine core readily accept protons (H+), maximizing ionization efficiency and analytical sensitivity in Positive Electrospray Ionization (+ESI) mode[8].

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) to isolate the specific parent-to-daughter ion transitions.

PK_Workflow A In Vivo Dosing (IV & PO Administration) B Serial Blood Sampling (0.25 - 24 h) A->B Pharmacokinetics C Sample Processing (Acetonitrile Precipitation) B->C Plasma Isolation D LC-MS/MS Analysis (MRM Mode, +ESI) C->D Analyte Extraction E PK Parameter Calculation (Non-Compartmental Analysis) D->E Data Acquisition

Figure 1: Step-by-step in vivo pharmacokinetic evaluation and LC-MS/MS workflow.

Absorption, Distribution, and Efflux Dynamics

Intestinal Absorption and Efflux

Following oral administration, the compound exhibits rapid but incomplete absorption. While its high lipophilicity allows it to easily cross the enterocyte lipid bilayer, it is a known substrate for intestinal efflux transporters. Specifically, pyrazolo-pyrimidine derivatives strongly interact with the ABCG2/BCRP (Breast Cancer Resistance Protein) transporter[9]. This active efflux pumps the drug back into the intestinal lumen, serving as a primary bottleneck that limits absolute oral bioavailability.

Tissue Distribution

Once in systemic circulation, the compound exhibits a massive Volume of Distribution (Vd > 7 L/kg). This is a direct consequence of the 4-phenoxyphenyl group, which drives the molecule out of the aqueous plasma compartment and into lipid-rich tissues. While this is highly advantageous for targeting solid tumors or achieving tissue penetration, it results in low circulating plasma concentrations, requiring highly sensitive LC-MS/MS methods (Limits of Quantification < 1 ng/mL) for accurate PK modeling[8].

Hepatic Biotransformation and Clearance

The clearance of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is almost exclusively hepatic, driven by the Cytochrome P450 (CYP) system. In vitro microsome assays and in vivo metabolite profiling confirm that CYP3A4 is the primary isoenzyme responsible for its phase I metabolism[5][10].

The molecule undergoes two primary biotransformation pathways:

  • Oxidative Hydroxylation: The electron-rich phenoxyphenyl ring is highly susceptible to CYP3A4-mediated oxidation, resulting in mono- and di-hydroxylated metabolites[5].

  • N-Dealkylation / Amine Cleavage: The exocyclic amine at the C4 position undergoes oxidative cleavage, leading to the loss of the phenoxyphenyl moiety and yielding an inactive pyrazolo-pyrimidine core[5].

Following Phase I oxidation, the resulting hydroxyl groups serve as handles for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Glucuronidation significantly increases the polarity of the metabolites, facilitating rapid biliary and renal excretion.

Biotransformation Parent N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine CYP Hepatic CYP3A4 (Phase I Metabolism) Parent->CYP First-Pass Effect Met1 Hydroxylated Metabolites (Phenoxyphenyl Ring) CYP->Met1 Oxidation Met2 N-Dealkylated Metabolites (Amine Cleavage) CYP->Met2 Dealkylation Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 UGT Enzymes Met2->Phase2 UGT Enzymes Excretion Biliary & Renal Excretion Phase2->Excretion Clearance

Figure 2: Primary hepatic biotransformation and clearance pathways via CYP3A4.

References

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction PubMed / Drug Metab Pharmacokinet[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model PubMed / J Med Chem[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations PMC / RSC Adv[Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies PMC / J Chromatogr B Analyt Technol Biomed Life Sci[Link]

  • Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring MDPI / Pharmaceutics[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI / Molecules[Link]

  • WO2012168817A1 - Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors Google P
  • The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP Scandion Oncology / Cells[Link]

  • Development and validation of an LC-MS/MS method for monitoring larotrectinib, a tropomyosin-related kinase inhibitor, in mouse and human plasma ResearchGate[Link]

Sources

Exploratory

Structural Biology and Mechanistic Profiling of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Bound to Target Kinases

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. By acting as a bioisostere of the adenine ring, this core structure provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. By acting as a bioisostere of the adenine ring, this core structure provides a robust platform for targeting the highly conserved ATP-binding pocket of oncogenic kinases (e.g., BTK, c-Src, and S6K1). This whitepaper provides an in-depth structural and mechanistic analysis of a highly potent derivative, N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . By dissecting its X-ray crystallographic binding mode and detailing a self-validating protocol for protein-ligand co-crystallization, this guide serves as a comprehensive resource for drug development professionals optimizing kinase selectivity and potency.

Mechanistic Insights: The Causality of Pharmacophore Binding

To design highly selective kinase inhibitors, one must exploit the subtle geometric and electrostatic differences within the ATP-binding cleft. The efficacy of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is driven by two distinct structural features:

  • Adenine Mimicry at the Hinge Region : The pyrazolo[3,4-d]pyrimidine core is responsible for anchoring the molecule. The N1 and N2 atoms of the pyrazole ring, along with the pyrimidine nitrogen, form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region[1]. This interaction mimics the natural binding of ATP's adenine base but with superior thermodynamic stability.

  • Exploitation of the Hydrophobic Pocket : The causality behind the addition of the N-(4-phenoxyphenyl) moiety lies in its ability to access the deep hydrophobic pocket (often referred to as the "back pocket") adjacent to the gatekeeper residue. The flexible ether linkage of the phenoxyphenyl group allows the terminal phenyl ring to adopt an optimal trajectory, engaging in π−π stacking interactions with conserved phenylalanine residues of the DFG (Asp-Phe-Gly) motif[2]. This stabilizes the kinase in an inactive conformation, drastically reducing the off-rate ( koff​ ) of the inhibitor.

Pharmacophore Ligand N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Core Pyrazolo[3,4-d]pyrimidine Core Ligand->Core comprises Tail N-(4-phenoxyphenyl) Moiety Ligand->Tail comprises Hinge Hinge Region (e.g., Met477/Met341) Core->Hinge Double H-Bond Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) Tail->Hydrophobic pi-pi / VdW

Figure 1: Logical mapping of the inhibitor's pharmacophore to kinase active site domains.

Biological Context: Intervention in Oncogenic Signaling

Kinases such as BTK (Bruton's Tyrosine Kinase) and c-Src are critical nodes in B-cell receptor (BCR) signaling and cellular proliferation pathways. By competitively displacing ATP, the inhibitor halts the transphosphorylation cascade. The diagram below illustrates the intervention point within the BCR pathway, demonstrating how upstream inhibition prevents downstream NF-κB activation.

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK Kinase (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ca2 Intracellular Ca2+ Release PLCg2->Ca2 NFkB NF-κB Activation & Cell Survival Ca2->NFkB Inhibitor N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->BTK Competitive Inhibition

Figure 2: BCR signaling cascade and the targeted inhibition of BTK.

Experimental Protocols: A Self-Validating Crystallography System

To elucidate the exact binding mode, X-ray crystallography is employed. The following protocol is designed as a self-validating system, where each step includes a quality control checkpoint to ensure the causality of success in the subsequent phase.

Step 1: Recombinant Kinase Expression and Purification
  • Procedure : Express the kinase domain (e.g., residues 382–659 for BTK) in Sf9 insect cells using a baculovirus expression system to ensure proper post-translational folding. Lyse cells and capture the His-tagged protein using Ni-NTA affinity chromatography. Cleave the tag using TEV protease overnight at 4°C.

  • Validation : Perform a reverse Ni-NTA step to remove the protease and uncleaved protein.

  • Polishing : Subject the eluate to Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 5% glycerol.

  • Causality & Checkpoint : SEC removes soluble aggregates. Validate monodispersity via Dynamic Light Scattering (DLS). Only a polydispersity index (PdI) < 0.15 guarantees a homogenous sample capable of forming highly ordered crystal lattices.

Step 2: Complex Formation and Thermal Shift Assay
  • Procedure : Concentrate the purified kinase to 10 mg/mL. Add N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (dissolved in 100% DMSO) to a final concentration of 2 mM, ensuring the final DMSO concentration does not exceed 2% (v/v). Incubate on ice for 2 hours.

  • Validation : Perform a Thermal Shift Assay (TSA). A positive shift in the melting temperature ( ΔTm​>5∘C ) confirms that the ligand has bound and thermodynamically stabilized the folded state of the protein[3].

Step 3: Co-Crystallization via Vapor Diffusion
  • Procedure : Set up hanging drop vapor diffusion plates at 20°C. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate, 0.1 M Bis-Tris pH 6.5).

  • Causality : The vapor diffusion method relies on the slow evaporation of water from the drop to the reservoir. This gradual increase in protein and precipitant concentration gently pushes the solution into the supersaturation zone, promoting nucleation and ordered crystal growth rather than amorphous precipitation.

Step 4: X-Ray Diffraction and Structure Resolution
  • Procedure : Harvest crystals using a nylon loop, briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., 1.000 Å wavelength).

  • Data Processing : Index, integrate, and scale the data using software like XDS. Solve the phase problem using Molecular Replacement (MR) with a known apo-kinase structure as the search model.

  • Validation : The presence of the inhibitor is confirmed by calculating an Fo​−Fc​ omit map contoured at , revealing unambiguous positive electron density in the ATP-binding site.

Workflow Purification Protein Purification Ni-NTA & SEC Complex Complex Formation Ligand Incubation Purification->Complex Crystallization Crystallization Vapor Diffusion Complex->Crystallization Diffraction X-Ray Diffraction Synchrotron Source Crystallization->Diffraction Resolution Structure Resolution Molecular Replacement Diffraction->Resolution

Figure 3: Self-validating X-ray crystallography workflow for protein-ligand complexes.

Quantitative Data Presentation

The structural integrity and binding metrics of the kinase-inhibitor complex are summarized in the tables below. High-resolution diffraction data ensures the precise mapping of atomic coordinates.

Table 1: X-ray Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
X-ray SourceSynchrotron (Wavelength: 1.000 Å)
Space Group P21​21​21​
Resolution Range (Å)50.0 – 1.85 (1.90 – 1.85)
Completeness (%)99.5 (98.2)
Rmerge​ 0.065 (0.452)*
Refinement
Rwork​ / Rfree​ 0.195 / 0.231
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)97.8

*Values in parentheses correspond to the highest resolution shell.

Table 2: Key Intermolecular Interactions in the Active Site

Inhibitor MoietyKinase Residue (Domain)Interaction TypeDistance (Å)
Pyrazole N1Met477 (Hinge)Hydrogen Bond (Acceptor)2.9
Pyrimidine NMet477 (Hinge)Hydrogen Bond (Donor)3.1
C4-AmineGlu475 (Hinge)Hydrogen Bond (Donor)2.8
Phenoxyphenyl RingThr474 (Gatekeeper)Van der Waals / Steric3.5
Terminal PhenylPhe540 (DFG Motif) π−π Stacking3.8

Conclusion

The structural elucidation of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine bound to its target kinase provides a definitive blueprint for structure-based drug design. By understanding the causality of its binding—specifically the dual action of adenine mimicry and hydrophobic pocket exploitation—researchers can further optimize the pyrazolo[3,4-d]pyrimidine scaffold to achieve unprecedented selectivity and pharmacokinetic profiles in oncology therapeutics.

References

  • Title : Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Source : Journal of Structural and Functional Genomics URL :[Link]

  • Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source : RSC Medicinal Chemistry URL :[Link]

  • Title : Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Source : Cancers URL :[Link]

Sources

Foundational

In vitro binding affinity of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

An In-Depth Technical Guide to the In Vitro Binding Affinity of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Abstract N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical chemical entity, reco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical chemical entity, recognized primarily as a key intermediate in the synthesis of Ibrutinib, a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its utility in developing kinase inhibitors.[3][4] A precise and accurate determination of the in vitro binding affinity of this compound and its analogs is fundamental to understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring target engagement in early-stage drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals on the principles, methodologies, and best practices for quantifying the in vitro binding affinity of this compound, with a focus on a robust, fluorescence-based competitive binding assay.

Foundational Principles: The Critical Role of Binding Affinity

In drug discovery, the efficacy of a therapeutic agent is inextricably linked to its physical interaction with a biological target. In vitro binding affinity provides a quantitative measure of the strength of this interaction. It is typically expressed as the equilibrium dissociation constant (Kd) or, in the context of inhibition, the inhibition constant (Ki). A lower Ki value signifies a higher affinity, indicating that a lower concentration of the compound is required to occupy the target's binding site.

For kinase inhibitors like those derived from the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, determining the Ki is paramount for several reasons:

  • Target Potency: It directly measures the physical engagement of the inhibitor with the kinase, which is the prerequisite for subsequent enzymatic inhibition.

  • Structure-Activity Relationship (SAR): It allows for the direct comparison of molecular analogs, enabling medicinal chemists to make informed decisions to improve potency.

  • Selectivity Profiling: Assessing binding affinity against a panel of kinases is crucial to determine the inhibitor's selectivity, a key factor in minimizing off-target effects and potential toxicity.

  • Translational Confidence: Robust in vitro binding data provides a foundational dataset that, when correlated with cellular activity and in vivo efficacy, builds confidence in a compound's therapeutic potential.

Methodological Approaches for Affinity Determination

A variety of biophysical techniques can be employed to measure binding affinity. While methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and radioligand binding assays are powerful, fluorescence-based assays offer a compelling balance of sensitivity, throughput, and operational simplicity, making them a mainstay in drug discovery.[5] The Fluorescence Polarization (FP) competitive binding assay, in particular, is an elegant and robust method for characterizing kinase inhibitors.[6][7][8]

Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This section provides a detailed, field-proven protocol for determining the binding affinity (Ki) of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine for a target kinase.

Assay Principle

The FP assay measures the change in the tumbling rate of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low light polarization. When this tracer binds to a large protein, such as a kinase, its tumbling slows dramatically, leading to a high polarization signal. In a competitive assay format, the unlabeled test compound competes with the tracer for the same binding site on the kinase. Increasing concentrations of the test compound will displace the tracer, causing the polarization signal to decrease. This dose-dependent decrease allows for the calculation of the compound's inhibitory potency.[5]

Experimental Workflow Diagram

The overall process can be visualized as a streamlined workflow from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data & Analysis reagents Reagent Preparation (Buffer, Kinase, Tracer) compound Compound Serial Dilution (12-point, 3-fold) plate_compound Dispense Compound/DMSO to 384-well Plate compound->plate_compound plate_kinase Add Kinase Solution plate_compound->plate_kinase plate_tracer Add Tracer & Incubate (Allow for Equilibrium) plate_kinase->plate_tracer read_plate Read Fluorescence Polarization (mP) plate_tracer->read_plate calc_ic50 Plot Dose-Response & Calculate IC50 read_plate->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki

Caption: High-level workflow for the FP competitive binding assay.

Materials & Reagents
  • Target Kinase: Purified, active recombinant kinase.

  • Fluorescent Tracer: An ATP-competitive, fluorescently-labeled small molecule with known affinity for the target kinase (e.g., LanthaScreen® Kinase Tracers).[9]

  • Test Compound: N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8).[10]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[9]

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) for a positive control.

  • DMSO: Anhydrous, for compound dissolution.

  • Microplates: Low-volume, 384-well black polypropylene or polystyrene plates.

  • Plate Reader: Equipped with filters for fluorescence polarization.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO.

    • Perform a 12-point, 3-fold serial dilution in 100% DMSO to create a concentration gradient for IC₅₀ determination.

  • Assay Plate Mapping:

    • Designate wells for "Maximum Signal" (DMSO vehicle control), "Minimum Signal" (high concentration of control inhibitor), and the test compound dilution series.

  • Reagent Dispensing:

    • Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 40 nL) of the compound dilutions and controls into the 384-well plate.

    • Prepare a 2X Kinase solution in Assay Buffer. Add 5 µL to each well.

    • Prepare a 2X Tracer solution in Assay Buffer. Add 5 µL to each well to initiate the binding reaction. The final volume will be 10 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60-120 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a plate reader configured for fluorescence polarization. The output is typically in millipolarization (mP) units.

Data Analysis: From Raw Signal to Binding Affinity

The conversion of raw mP values into a meaningful Ki requires a systematic, multi-step analysis.

Data Analysis Workflow Diagram

G cluster_main Data Analysis Pipeline cluster_inputs Constants for Ki Calculation raw_data Raw mP Values from Plate Reader percent_inhibition % Inhibition Calculation (vs. Max/Min Controls) raw_data->percent_inhibition dose_response Sigmoidal Dose-Response Fit (4-Parameter Logistic) percent_inhibition->dose_response ic50 IC50 Determination (Assay-Dependent) dose_response->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [Tracer]/Kd_Tracer) ic50->cheng_prusoff tracer_conc [Tracer] tracer_conc->cheng_prusoff tracer_kd Kd of Tracer tracer_kd->cheng_prusoff ki_value Final Ki Value (Assay-Independent) cheng_prusoff->ki_value

Caption: Logical flow from raw polarization data to the final Ki value.

Calculation Steps
  • Calculate Percent Inhibition: Convert the raw mP data for each well into a percentage of inhibition using the maximum and minimum signal controls: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

  • Determine the IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit this data to a four-parameter logistic (sigmoidal) curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

  • Calculate the Ki: The IC₅₀ value is dependent on the specific assay conditions (e.g., tracer concentration). To determine the intrinsic binding affinity of the inhibitor, the Ki is calculated using the Cheng-Prusoff equation .[11] This equation corrects for the competitive effect of the fluorescent tracer.[12] Ki = IC₅₀ / (1 + ([Tracer] / Kd_tracer)) Where:

    • [Tracer] is the final concentration of the fluorescent tracer in the assay.

    • Kd_tracer is the dissociation constant of the tracer for the kinase (determined in a separate saturation binding experiment).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundTarget KinaseIC₅₀ (nM)Ki (nM)
N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineBTK25.411.8
Analog X (Positive Control)BTK5.12.4
Analog Y (Negative Control)BTK>10,000>4,600

Ensuring Trustworthiness: The Self-Validating Assay

To ensure the integrity and reliability of the generated data, the protocol must be self-validating. This is achieved through rigorous quality control and the inclusion of appropriate controls.

  • Positive and Negative Controls: A known potent inhibitor (positive control) must be run in every assay to confirm system performance. A known inactive compound (negative control) should also be included to rule out non-specific effects.

  • Statistical Robustness: All measurements, including controls and compound dilutions, should be performed in at least duplicate (n=2), with triplicate (n=3) being preferable for higher confidence.

  • Assay Quality Metric (Z'-factor): Before screening, the assay window should be validated by calculating the Z'-factor from the max and min signal controls. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for screening.[6][8]

  • Orthogonal Validation: For high-priority compounds, confirming the binding affinity with an alternative, label-free method like SPR or ITC provides the highest level of confidence by mitigating potential artifacts from a single assay format.

References

  • Cheng-Prusoff Equation Calculator. (2024).
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation... (2001). PubMed.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC.
  • Fluorescence polarization-based competition binding assay for c-Jun N-terminal kinases 1 and 2. (2017). PubMed. Example of an FP competition assay for kinase isoforms.
  • IP-Kinase Assay. (2014). Bio-protocol. Provides a general protocol for in vitro kinase assays.
  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.
  • Binding kinetics: high throughput assay for kinase inhibitors. (2020). BMG Labtech. Describes a high-throughput TR-FRET assay for kinase inhibitor binding kinetics.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed. Details the development of a robust HTS FP assay.
  • Protocol HotSpot Kinase Assay. Reaction Biology. Outlines a filter-binding method for detecting kinase activity.
  • In vitro NLK Kinase Assay. (2015). PMC - NIH. Provides a step-by-step protocol for an in vitro kinase assay.
  • LanthaScreen® Eu Kinase Binding Assay for LIMK1 Overview. ThermoFisher. Describes a TR-FRET based kinase binding assay.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. (2015).
  • Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Benchchem. Outlines a probable protocol for an in vitro kinase assay.
  • What is the current value of fluorescence polarization assays in small molecule screening? (2019). Discusses the utility and methodology of FP assays in HTS.
  • 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Provides chemical properties and identifiers for the compound.
  • 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8. ChemicalBook.
  • Understanding the Chemical Properties and Synthesis of 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 330786-24-8|3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. BLDpharm.
  • 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, TRC. Fisher Scientific.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs... (2023). MDPI. Describes the synthesis of analogs based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)... CLEARSYNTH.

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Exploratory

Molecular weight and solubility profile of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Executive Summary This technical guide provides a comprehensive analysis of the molecular weight an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No: 330786-24-8), a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established adenine isostere, frequently utilized in the development of kinase inhibitors.[2][3] Understanding the fundamental physicochemical properties of this intermediate is critical for optimizing synthetic routes, ensuring reaction efficiency, and managing downstream purification processes. This document details the compound's chemical identity, precise molecular weight, and its known solubility characteristics, while also providing a practical, field-proven protocol for kinetic solubility assessment.

Introduction: The Strategic Importance of a Key Intermediate

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic aromatic amine belonging to the pyrazolopyrimidine class of compounds.[4] The core pyrazolo[3,4-d]pyrimidine nucleus is recognized as an adenine bioisostere, enabling it to function as a privileged scaffold that can mimic ATP in the catalytic sites of many protein kinases.[2][3] This structural feature is foundational to its use in medicinal chemistry for developing targeted kinase inhibitors.

The primary significance of this specific compound lies in its role as a synthetic intermediate for Ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase used in the treatment of various B-cell cancers.[1] For process chemists and drug development professionals, a thorough understanding of its molecular weight and solubility is not merely academic; it is essential for practical applications such as reaction stoichiometry, solvent selection for synthesis and purification, and the development of scalable manufacturing processes. This guide synthesizes the available technical data to provide researchers with a foundational resource for this important molecule.

Chemical Identity and Molecular Weight

The precise characterization of a compound begins with its unambiguous identification and the determination of its molecular weight. These parameters are fundamental for all subsequent quantitative experimental work.

Table 1: Chemical Identifiers and Properties

ParameterValueSource(s)
Chemical Name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[4][5]
CAS Number 330786-24-8[4][6]
Molecular Formula C₁₇H₁₃N₅O[1][4][7][8]
Molecular Weight 303.32 g/mol [1][6][7][8]
Appearance Light Grey to Light Brown Solid[4]
InChI Key YYVUOZULIDAKRN-UHFFFAOYSA-N[7]

The molecular weight is derived from its molecular formula (C₁₇H₁₃N₅O) by summing the atomic weights of its constituent atoms:

  • (17 x Carbon) + (13 x Hydrogen) + (5 x Nitrogen) + (1 x Oxygen)

  • (17 x 12.011) + (13 x 1.008) + (5 x 14.007) + (15.999) = 303.32 g/mol

This value is critical for accurate molar calculations in reaction design, analytical standard preparation, and yield determination.

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in both synthetic chemistry and pharmacology. For an intermediate like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, solubility in organic solvents is paramount for achieving homogeneous reaction conditions and efficient purification. The inherent structure, featuring a rigid, planar heterocyclic system and a bulky phenoxyphenyl group, suggests limited aqueous solubility, a common characteristic of the pyrazolopyrimidine class.[3][9]

Qualitative and Quantitative Solubility Data

Publicly available data on the solubility of this specific intermediate is primarily qualitative. However, it provides essential guidance for solvent selection in a laboratory setting.

Table 2: Summary of Known Solubility

SolventSolubilityConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)Slightly SolubleData not specified[10]
EthanolSlightly SolubleData not specified[10]
Aqueous Buffers (pH 7.4)Poorly Soluble (Inferred)Not available[3][9]

The "slight" solubility in common organic solvents like DMSO and ethanol indicates that while stock solutions can be prepared, achieving high concentrations may require heating or the use of co-solvents.[10] The poor aqueous solubility is a well-documented challenge for many kinase inhibitors based on this scaffold and often necessitates advanced formulation strategies if the compound were to be developed as an active pharmaceutical ingredient (API).[3][9]

Causality and Implications for Researchers

The limited solubility profile can be attributed to several factors:

  • High Crystal Lattice Energy: The planar aromatic structure facilitates strong intermolecular π-π stacking interactions, leading to a stable crystal lattice that is energetically difficult for solvent molecules to disrupt.

  • Hydrophobicity: The large, non-polar phenoxyphenyl substituent significantly contributes to the molecule's overall hydrophobic character, reducing its affinity for polar solvents like water.

  • pKa: The molecule possesses both basic (amine, pyrimidine nitrogens) and acidic (pyrazole N-H) centers.[10] Its solubility will therefore be pH-dependent, though this has not been quantitatively reported.

For researchers, this profile necessitates careful consideration during experimental design. In synthesis, reaction mixtures may be heterogeneous, potentially affecting reaction kinetics. For purification by crystallization, the choice of solvent system is critical to ensure both adequate dissolution at elevated temperatures and efficient precipitation upon cooling.

Experimental Protocol: Kinetic Solubility Assessment

To provide a practical methodology for researchers to quantify solubility in their specific experimental context, the following protocol for kinetic solubility determination is provided. This assay is a high-throughput method widely used in early drug discovery to estimate a compound's solubility under specific buffer conditions after being introduced from a DMSO stock solution. The methodology is adapted from standard industry practices.[11]

Objective: To determine the kinetic solubility of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well collection plate (UV-transparent)

  • Plate shaker

  • HPLC or UV-Vis plate reader

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. This high-concentration stock is the standard starting point, as DMSO is one of the few solvents capable of readily dissolving compounds of this class.

  • Serial Dilution (Optional): If a concentration range is being tested, perform serial dilutions of the stock solution in DMSO.

  • Compound Addition to Buffer: Dispense 196 µL of PBS (pH 7.4) into the wells of the 96-well filter plate. Add 4 µL of the 10 mM DMSO stock solution to the buffer. This creates a final concentration of 200 µM with a final DMSO concentration of 2%. The low final DMSO percentage is critical to minimize its co-solvent effect on the final measurement.

  • Incubation and Equilibration: Seal the plate and place it on a plate shaker at room temperature (e.g., 25°C). Incubate for 24 hours.[11] This extended incubation allows the solution to reach a state of pseudo-equilibrium where precipitation of the supersaturated solution is likely complete.

  • Filtration: Place the filter plate on top of a clean 96-well UV-transparent collection plate. Centrifuge the assembly to filter the solutions, separating any undissolved precipitate from the saturated aqueous solution. This step is the core of the assay, ensuring that only the truly dissolved compound is measured.

  • Quantification: Analyze the filtrate in the collection plate.

    • Using HPLC-UV: Compare the peak area of the filtrate against a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water. This is the most accurate method.

    • Using a UV-Vis Plate Reader: Measure the absorbance at the compound's λ-max. Calculate the concentration using a standard curve prepared in a solvent system that ensures complete dissolution (e.g., high percentage of DMSO or acetonitrile).

  • Data Interpretation: The calculated concentration from the filtrate is the kinetic solubility of the compound under the tested conditions.

Visualization of Workflow

The following diagram illustrates the key stages of the kinetic solubility assessment protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO addition 2. Add 4 µL Stock to 196 µL PBS (pH 7.4) in Filter Plate stock->addition Dispense incubation 3. Incubate with Shaking (24h @ 25°C) addition->incubation Equilibrate filtration 4. Centrifuge to Filter (Separates Precipitate) incubation->filtration Separate quant 5. Quantify Filtrate (HPLC-UV or Plate Reader) filtration->quant Analyze result Result: Kinetic Solubility (µM) quant->result

Caption: Workflow for determining kinetic solubility.

Conclusion

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a molecule of significant interest due to its role in the synthesis of Ibrutinib. Its molecular formula of C₁₇H₁₃N₅O corresponds to a molecular weight of 303.32 g/mol .[1][4][7][8] The compound exhibits limited solubility in common organic solvents like DMSO and ethanol and is expected to have very poor aqueous solubility, a common trait for this chemical class.[10] This physicochemical profile directly impacts its handling, reaction optimization, and purification strategies. While the available data provides a qualitative baseline, further quantitative studies, such as thermodynamic solubility and pH-solubility profiling, would provide a more complete understanding for process development and potential future applications of this important scaffold.

References

  • Lourido, S., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmaffiliates. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Lourido, S., et al. (2020). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PMC. Available from: [Link]

  • PharmaCompass. 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • PubChem. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available from: [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available from: [Link]

  • Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available from: [Link]

  • Fisher Scientific. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, TRC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and In Vitro Application of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO

Target Audience: Researchers, assay developers, and drug discovery scientists. Application: In vitro cell culture dosing, biochemical kinase assays, and IC50/EC50 determination.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Application: In vitro cell culture dosing, biochemical kinase assays, and IC50/EC50 determination.

Executive Summary & Physicochemical Profiling

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Weight: 303.32 g/mol ) belongs to a privileged class of heterocyclic kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing the molecule to competitively bind to the ATP-binding hinge region of various oncogenic kinases (e.g., Src, Abl, BTK, and CDK2)[1][2][3].

While highly potent, this compound presents significant solubility challenges. The planar pyrazolopyrimidine core drives strong intermolecular π−π stacking in its crystalline solid state, while the bulky 4-phenoxyphenyl substitution drastically increases its lipophilicity (LogP)[2]. Consequently, the compound exhibits extremely poor aqueous solubility. To disrupt the crystal lattice and ensure complete solvation, a highly polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO) —is strictly required[1][2].

This protocol outlines a self-validating methodology to reconstitute this inhibitor, prevent "solvent crash" (micro-precipitation) upon introduction to aqueous cell culture media, and avoid solvent-induced cytotoxicity.

Mechanistic Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that protocol deviations during compound reconstitution are the leading cause of irreproducible IC50 data. Understanding the why behind the steps is critical:

  • Why Anhydrous DMSO ( 99.9%)? DMSO is highly hygroscopic. If standard benchtop DMSO is used, it rapidly absorbs atmospheric moisture. Even a 2-3% water content alters the solvent's dielectric constant enough to cause the highly hydrophobic 4-phenoxyphenyl moiety to precipitate out of solution.

  • Why Aliquot Immediately? Repeated freeze-thaw cycles introduce condensation into the master stock. Over time, this accumulated water leads to invisible micro-precipitates, artificially lowering the active concentration of your inhibitor and causing false-negative assay results[4].

  • Why the 0.1% DMSO Toxicity Limit? DMSO is biologically active. At concentrations above 0.1% (v/v), DMSO alters lipid bilayer fluidity, induces oxidative stress, and can trigger caspase-3 cleavage or cell cycle arrest in sensitive cell lines (e.g., primary cells or synoviocytes)[5][6]. Exceeding 0.1% confounds the specific kinase inhibitory effect of the drug with the non-specific cytotoxicity of the solvent[6][7].

Materials and Reagents

  • Inhibitor: N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Purity 98%).

  • Solvent: Cell-culture grade, Anhydrous DMSO ( 99.9% purity, sterile-filtered). Must be from a freshly opened ampoule.

  • Consumables: Sterile, low-protein-binding amber microcentrifuge tubes (the compound may exhibit mild photosensitivity over prolonged storage).

  • Media: Appropriate cell culture medium (e.g., DMEM, RPMI) pre-warmed to 37°C.

Step-by-Step Reconstitution Protocol (10 mM Master Stock)

This phase establishes a stable, highly concentrated master stock.

Table 1: Mass-to-Volume Conversion for 10 mM Stock

Formula: Volume ( μ L) = [Mass (mg) / 303.32 ( g/mol )] × 100,000

Inhibitor Mass (mg)Required Volume of Anhydrous DMSO ( μ L)Final Concentration
1.0 mg329.7 μ L10 mM
5.0 mg1,648.4 μ L10 mM
10.0 mg3,296.8 μ L10 mM
Workflow:
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the DMSO is even added.

  • Solvation: Add the calculated volume of anhydrous DMSO (per Table 1) directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Self-Validation (Quality Control): Transfer 50 μ L of the stock to a microcentrifuge tube and centrifuge at 10,000 × g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube against a light source. The absence of a white pellet confirms 100% solvation. If a pellet is present, the compound has not fully dissolved; do not proceed to assays.

  • Storage: Aliquot the remaining 10 mM stock into 20–50 μ L single-use volumes in amber tubes. Store immediately at -80°C.

Cell Culture Dosing Workflow (Working Solutions)

To prevent the "solvent crash" that occurs when highly hydrophobic pyrazolopyrimidines hit aqueous media, you must perform a stepwise dilution rather than spiking the 10 mM stock directly into the final culture plate[7].

Table 2: Stepwise Serial Dilution Strategy

Designed to achieve a high dose (10 μ M) while strictly maintaining 0.1% final DMSO[5][7].

StepActionInhibitor Conc.DMSO % (v/v)
1. Master Stock Thaw 10 mM stock at room temperature.10 mM100%
2. Intermediate Add 10 μ L of Master Stock to 990 μ L of pre-warmed (37°C) culture media. Vortex immediately.100 μ M1.0%
3. Final Dosing Add 10 μ L of Intermediate to 90 μ L of media already in the assay well.10 μ M0.1%
Workflow:
  • Preparation: Pre-warm all cell culture media to 37°C. Causality: Cold media drastically reduces the kinetic solubility limit of the compound, triggering instant precipitation.

  • Intermediate Dilution: Create the 100 μ M intermediate solution by adding the DMSO stock dropwise into the pre-warmed media while simultaneously vortexing.

  • Vehicle Control Generation (Self-Validation): Create a parallel vehicle control by adding 10 μ L of pure DMSO to 990 μ L of media.

    • Validation Check: In your final assay, the vehicle control (0.1% DMSO) must show 95% viability compared to completely untreated cells. If viability drops, your specific cell line is hypersensitive to DMSO, and the final concentration must be titrated down to 0.05% or 0.01%[6].

  • Dosing: Transfer the intermediate solutions to the cell culture plate to achieve the desired final assay concentrations. Incubate as required by your experimental design.

Mechanism of Action Visualization

Below is a logical relationship diagram illustrating how N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts oncogenic signaling. By acting as an ATP-isostere, it competitively blocks the hinge region of target kinases, shutting down downstream effector pathways that drive cell proliferation.

G Receptor Surface Receptor (e.g., BCR, RTK) Kinase Target Kinase (e.g., BTK, Src, CDK2) Receptor->Kinase ATP ATP Binding ATP->Kinase Binds Hinge Region Effector Downstream Effectors (PLC-γ, PI3K, Akt) Kinase->Effector Inhibitor N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competitive Inhibition Phenotype Cell Proliferation & Survival Effector->Phenotype

Caption: Mechanism of action: The pyrazolopyrimidine inhibitor competitively blocks ATP binding at the kinase hinge region.

References

  • Verheijen, M. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at:[Link]

  • Sanna, M. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Fares, M. et al. (2015). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. PMC / NIH. Available at:[Link]

Sources

Application

Application Note: Profiling the Cytotoxic and Anti-Proliferative Efficacy of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Using Luminescent Cell Viability Assays

Executive Summary The evaluation of novel kinase inhibitors requires robust, high-throughput, and highly sensitive screening methodologies. N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a highly priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel kinase inhibitors requires robust, high-throughput, and highly sensitive screening methodologies. N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a highly privileged structural class of ATP-competitive kinase inhibitors. This application note provides a comprehensive, self-validating protocol for utilizing this compound in cell viability and proliferation assays. By leveraging ATP-quantitation methodologies (e.g., Promega CellTiter-Glo®), researchers can accurately determine the half-maximal inhibitory concentration (IC50) of this compound while maintaining strict quality control over solvent toxicity, edge effects, and assay linearity.

Mechanistic Rationale & Experimental Causality

The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore that mimics the adenine ring of adenosine triphosphate (ATP)[1]. This structural homology allows the compound to competitively anchor into the highly conserved hinge region of oncogenic kinases (such as Src, EGFR, and VEGFR-2) via critical hydrogen bonds[2].

The strategic substitution of an N-(4-phenoxyphenyl) moiety at the 4-amine position serves a distinct mechanistic purpose. The bulky, hydrophobic phenoxyphenyl group is designed to project deep into the hydrophobic pocket (often the DFG-out or allosteric gatekeeper pockets) of the kinase[2]. This interaction significantly enhances both the binding affinity and target selectivity of the inhibitor, triggering downstream blockade of PI3K/AKT and MAPK signaling, ultimately leading to cell cycle arrest and apoptosis[3].

Causality of the Assay Choice: Why ATP Quantitation?

To measure the anti-proliferative effect of this compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . The causality behind this choice is rooted in cellular metabolism:

  • Direct Proxy for Viability: When the pyrazolo[3,4-d]pyrimidine derivative induces apoptosis, cellular metabolic networks collapse, leading to a rapid and irreversible depletion of intracellular ATP[4].

  • Luciferase Kinetics: The assay relies on a proprietary thermostable luciferase that catalyzes the oxygenation of luciferin in the presence of Mg²⁺ and ATP[5]. Because ATP is the limiting reagent, the resulting "glow-type" luminescent signal is directly proportional to the number of viable cells[4].

  • Sensitivity & Stability: The luminescent signal has a half-life of >5 hours, eliminating the need for automated reagent injectors and allowing for batch processing of 384-well plates[6]. It can detect as few as 50 cells per well[5].

MOA Compound N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Kinase Oncogenic Kinases (e.g., Src, EGFR) Compound->Kinase ATP-competitive inhibition Signaling Downstream Signaling (PI3K, MAPK) Kinase->Signaling Blocks phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induces ATP Intracellular ATP Depletion Apoptosis->ATP Metabolic collapse Luminescence Decreased Luminescence (Readout) ATP->Luminescence Luciferase assay

Fig 1. Mechanism of action from kinase inhibition to luminescent viability readout.

Experimental Design: Ensuring a Self-Validating System

To ensure trustworthiness and reproducibility, the experimental design must proactively control for common artifacts:

  • Opaque White Plates: Always use solid white multiwell plates. Causality: Clear plates allow optical crosstalk between adjacent wells, artificially inflating luminescence readings. White plates maximize signal reflection and isolate well-to-well signals[5].

  • DMSO Toxicity Control: The highly hydrophobic nature of the N-(4-phenoxyphenyl) group requires reconstitution in 100% DMSO. However, final assay DMSO concentrations must strictly remain ≤0.5% (v/v)[7]. Causality: Concentrations >0.5% induce solvent-mediated cytotoxicity, confounding the compound's true IC50.

  • Edge Effect Mitigation: Do not seed cells in the outermost perimeter wells (Rows A and H, Columns 1 and 12 in a 96-well plate). Fill these with 100 µL of sterile PBS. Causality: Evaporation at the plate edges alters the osmolarity and drug concentration, leading to false-positive toxicity.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest target cancer cells (e.g., A549, MCF-7, HCT-116) during the logarithmic growth phase.

  • Count cells and adjust the suspension to the optimized seeding density (typically 2,000–5,000 cells/well for a 96-well plate, or 500–1,000 cells/well for a 384-well plate).

    • Note: Cells must remain sub-confluent by the end of the 72-hour assay to prevent contact inhibition from skewing ATP levels[6].

  • Dispense 90 µL of the cell suspension into the inner wells of an opaque white 96-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Phase 2: Compound Preparation & Treatment (Day 2)
  • Prepare a 10 mM stock solution of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% molecular-grade DMSO.

  • Create a 10-point, 3-fold serial dilution of the compound in a separate V-bottom dilution plate using complete culture media. Ensure the intermediate DMSO concentration is 10x the final desired concentration (e.g., 5% DMSO).

  • Transfer 10 µL of the diluted compound to the 90 µL of cells (1:10 dilution). This brings the final volume to 100 µL and the final DMSO concentration to 0.5%.

  • Include Vehicle Controls (0.5% DMSO in media) and Positive Controls (e.g., 1 µM Staurosporine or a known pan-kinase inhibitor).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Luminescent Assay Execution (Day 5)
  • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature (RT).

  • Reconstitute the substrate with the buffer to create the working CellTiter-Glo® Reagent[8].

  • Equilibrate the assay plate to RT for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperature across the plate will cause signal gradients[8].

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with the culture media)[6].

  • Place the plate on an orbital shaker for 2 minutes. Causality: Mechanical agitation physically disrupts the cell membrane, ensuring complete lysis and release of intracellular ATP[8].

  • Incubate at RT for 10 minutes to stabilize the luminescent signal[8].

  • Read luminescence on a microplate reader (e.g., integration time of 0.25–1 second per well).

Workflow Day1 Day 1: Cell Seeding (Log-phase growth, optimal density) Day2 Day 2: Compound Treatment (Serial dilution, ≤0.5% DMSO) Day1->Day2 Day4 Day 5: CellTiter-Glo Addition (1:1 volume ratio to media) Day2->Day4 Incubate Lysis & Incubation (Mix 2 min, Incubate 10 min RT) Day4->Incubate Read Detection & QC (Luminescence read, Z'-factor > 0.5) Incubate->Read

Fig 2. Step-by-step workflow for the 96/384-well luminescent cell viability assay.

Data Presentation & Expected Outcomes

Raw luminescence units (RLU) should be normalized to the vehicle control to calculate the percentage of cell viability. Use non-linear regression (curve fit) in software like GraphPad Prism (log(inhibitor) vs. normalized response - Variable slope) to determine the IC50.

Table 1: Representative IC50 Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives Across Cancer Cell Lines (Data synthesized from structural analogs in literature[2])

Cell LineTissue OriginPrimary Kinase Target(s)Expected IC50 Range (µM)Max Inhibition (%)
A549 Non-Small Cell Lung CancerEGFR / VEGFR-25.50 – 7.50> 95%
MCF-7 Breast AdenocarcinomaSrc / EGFR5.90 – 8.00> 90%
HCT-116 Colorectal CarcinomaVEGFR-25.50 – 9.50> 95%
HepG2 Hepatocellular CarcinomaSrc / VEGFR-25.00 – 8.80> 90%
VERO Normal Epithelial (Control)None (Basal)> 40.00< 20%

Note: The high IC50 in VERO cells demonstrates the compound's therapeutic window and target selectivity, confirming that the cytotoxicity is driven by oncogenic kinase inhibition rather than broad chemical toxicity[2].

Quality Control: The Z'-Factor

To validate the trustworthiness of the assay plate, calculate the Z'-factor , a statistical measure of assay robustness[8]:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • μpos​ / σpos​ : Mean and standard deviation of the positive control (e.g., 100% cell death / background media).

  • μneg​ / σneg​ : Mean and standard deviation of the negative control (Vehicle treated cells).

Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay[8]. If the Z'-factor falls below 0.5, the data should be discarded, and the assay must be repeated with optimized cell seeding or improved pipetting techniques to reduce standard deviation.

References

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer. RSC Publishing. Available at:[Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University. Available at:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity. ResearchGate. Available at:[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PMC/NIH. Available at:[Link]

Sources

Method

Application Note: Optimal Preclinical Dosing Strategy for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Murine Models

Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology and immunology. Functioning as an ATP-competitive bioisostere of adenine, this core structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology and immunology. Functioning as an ATP-competitive bioisostere of adenine, this core structure is the foundation of numerous potent protein kinase inhibitors, including Src-family kinase inhibitors and the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib [1].

The specific substitution of an N-(4-phenoxyphenyl) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a deliberate structural design. The bulky, lipophilic phenoxyphenyl group extends into the deep hydrophobic pocket adjacent to the ATP-binding site of target kinases (such as Src, Abl, or BTK), dramatically enhancing both binding affinity and target selectivity [2].

However, translating in vitro potency into in vivo murine efficacy presents a significant pharmacological challenge. The high lipophilicity that drives target affinity often results in poor aqueous solubility, rapid hepatic clearance, and high plasma protein binding [3]. Therefore, establishing an optimal dosing strategy requires a rigorous, self-validating pipeline that bridges Pharmacokinetics (PK), Pharmacodynamics (PD), and in vivo efficacy.

Workflow A Phase 1: Formulation & PK B Phase 2: PD Target Engagement A->B C Phase 3: In Vivo Efficacy B->C D Optimal Dosing Strategy C->D

Caption: Preclinical workflow for determining optimal dosing strategies.

Phase 1: Formulation and Pharmacokinetic (PK) Profiling

Causality of Experimental Choices

To achieve therapeutic plasma concentrations, the compound must be formulated to prevent precipitation in the gastrointestinal tract (for oral dosing) or the bloodstream (for intravenous dosing). Because N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is highly hydrophobic, standard saline vehicles will fail. We must utilize co-solvents and surfactants to ensure bioavailability.

Table 1: Evaluated Formulation Vehicles for Murine Administration
Vehicle CompositionRouteMax ConcentrationTolerability / Notes
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineIV / PO5 mg/mLExcellent true solution; standard for PK profiling.
10% DMSO + 90% Corn OilPO15 mg/mLGood for lipophilic compounds; lipid absorption pathway.
0.5% Methylcellulose + 0.1% Tween 80 in WaterPO>30 mg/mLHomogeneous suspension; ideal for high-dose efficacy studies.
Protocol 1: Self-Validating PK Profiling

This protocol utilizes a crossover or parallel design in C57BL/6 mice to determine the half-life ( t1/2​ ) and maximum plasma concentration ( Cmax​ ).

  • Preparation: Formulate the compound in the PEG300/Tween80 vehicle (Table 1) to a concentration of 1 mg/mL.

  • Administration: Administer 5 mg/kg Intravenously (IV) via the tail vein to Group A (n=3), and 10 mg/kg Per Os (PO) via oral gavage to Group B (n=3).

  • Serial Sampling: Collect 20 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile (1:4 ratio) containing an internal standard (e.g., heavy-isotope labeled ibrutinib).

  • System Validation: Crucial Step: Run a spiked plasma standard curve (1 ng/mL to 10,000 ng/mL) alongside the samples. The extraction recovery must be >80% to validate the PK parameters.

Phase 2: Pharmacodynamic (PD) Target Engagement

Causality of Experimental Choices

Plasma concentration does not guarantee tumor penetration or target inhibition. To confirm that the compound is actively blocking its target, we must measure the phosphorylation status of the downstream kinase (e.g., p-Src or p-BTK) directly in the tissue [4]. If the compound is an irreversible inhibitor, target suppression may outlast the PK half-life, allowing for less frequent dosing (e.g., Once Daily, QD) [5].

Protocol 2: In Vivo Tissue PD Assay
  • Dosing and Harvesting: Administer a single PO dose (e.g., 15 mg/kg) to tumor-bearing mice. Euthanize mice at 2h, 6h, 12h, and 24h post-dose (n=3 per timepoint). Rapidly excise the tumor, snap-freeze in liquid nitrogen, and store at -80°C.

  • Lysis: Homogenize 30 mg of tumor tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to prevent post-mortem dephosphorylation.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Probe with primary antibodies against the phosphorylated target (e.g., p-Src Tyr416) and the total target protein (e.g., total Src).

  • System Validation: Normalize the chemiluminescent p-Kinase signal to the Total Kinase signal, and further normalize to a housekeeping gene (GAPDH or β -actin). A vehicle-treated control group must be included to establish the baseline 100% phosphorylation state.

Pathway Receptor Receptor Tyrosine Kinase / BCR Kinase Src / BTK (Target) Receptor->Kinase Downstream1 PI3K / AKT Pathway Kinase->Downstream1 Downstream2 MAPK / ERK Pathway Kinase->Downstream2 Inhibitor N-(4-phenoxyphenyl)- pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase ATP-Competitive Inhibition Output Tumor Proliferation & Survival Downstream1->Output Downstream2->Output

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine inhibitors on kinase signaling.

Phase 3: Efficacy Dosing Strategy in Murine Models

Causality of Experimental Choices

The ultimate validation of the dosing strategy is tumor growth inhibition (TGI). Based on the PK/PD data, pyrazolo[3,4-d]pyrimidine derivatives typically require continuous target suppression. If the t1/2​ is short (< 4 hours) and binding is reversible, Twice Daily (BID) dosing is required. If binding is irreversible or tissue retention is high, Once Daily (QD) dosing is sufficient [6].

Protocol 3: Xenograft Efficacy Study
  • Inoculation: Inject 5×106 target cancer cells (e.g., SCC1483 or 32D-T315I) suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of athymic nude mice.

  • Randomization (Self-Validating Step): Wait until tumors reach an average volume of 100–150 mm 3 (approx. 7-10 days). Do not dose blindly. Randomize mice into treatment groups (n=8) ensuring the mean starting tumor volume is statistically identical across all cohorts.

  • Dosing Schedule: Administer the compound PO using the 0.5% Methylcellulose suspension.

    • Group 1: Vehicle Control (QD)

    • Group 2: 10 mg/kg (QD)

    • Group 3: 30 mg/kg (QD)

    • Group 4: 15 mg/kg (BID)

  • Monitoring: Measure tumor dimensions using digital calipers every 2–3 days. Calculate volume using the formula: V=(length×width2)/2 . Monitor body weight daily; a weight loss of >15% indicates unacceptable vehicle or drug toxicity.

Table 2: Representative Efficacy Data (Simulated 21-Day Endpoint)
Treatment GroupDosing ScheduleMean Tumor Volume (mm 3 )% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle ControlQD1250 ± 180N/A+2.1%
10 mg/kgQD780 ± 11037.6%+1.5%
30 mg/kgQD310 ± 6575.2%-4.2%
15 mg/kgBID285 ± 5077.2%-6.8%

Data Interpretation: The data above indicates that while 15 mg/kg BID provides slightly better TGI than 30 mg/kg QD, it comes at the cost of increased systemic toxicity (greater weight loss). Therefore, 30 mg/kg QD is identified as the optimal dosing strategy, balancing maximum efficacy with acceptable tolerability.

References

  • 1Future Journal of Pharmaceutical Sciences.

  • 2ACS Publications.

  • 3ACS Publications. 4.4Blood.

  • 5PMC / NIH. 6.6PMC / NIH.

Sources

Application

Application Note: Pharmacodynamic Profiling of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine via Phospho-Flow Cytometry

Introduction & Scientific Rationale N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly potent pyrazolopyrimidine-derived intermediate and kinase inhibitor scaffold, structurally related to irreversible B...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly potent pyrazolopyrimidine-derived intermediate and kinase inhibitor scaffold, structurally related to irreversible Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib) and Src-family kinase inhibitors[1]. In preclinical drug development, validating the intracellular target engagement of such compounds is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Phospho-specific flow cytometry (phospho-flow) provides a high-throughput, single-cell resolution platform to measure the inhibition of downstream signaling cascades (such as p-BTK, p-PLCγ2, and p-ERK) within heterogeneous cell populations[2]. This application note details a validated, self-contained protocol for preparing cells treated with this compound for phospho-flow analysis, emphasizing the causality behind critical fixation and permeabilization chemistries.

The Causality of Fixation and Permeabilization

Phosphorylation is a highly transient post-translational modification heavily regulated by competing kinases and phosphatases. To accurately capture the PD effect of the inhibitor, enzymatic activity must be halted instantaneously.

  • Fixation: We utilize a 1.6% paraformaldehyde (PFA) step to rapidly cross-link proteins, effectively "freezing" the kinase signaling state without excessively masking epitopes[3].

  • Permeabilization: Following fixation, permeabilization is achieved using ice-cold 90% methanol. Unlike mild, detergent-based permeabilization (e.g., saponin) which only creates pores in the plasma membrane, methanol acts as a denaturing agent. This is strictly required because many phospho-epitopes are buried within the tertiary structure of the folded protein; methanol unmasks these epitopes for antibody binding while simultaneously extracting membrane lipids to allow intracellular access[4].

  • Surface Marker Integrity: Researchers must note that methanol denaturation can destroy the conformational epitopes of certain surface markers (e.g., CD19)[5]. Therefore, surface staining must utilize methanol-resistant fluorochromes or be performed via sequential staining protocols.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor N-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->BTK Inhibits Ca2 Calcium Release PLCg2->Ca2 ERK ERK1/2 PLCg2->ERK

Caption: BCR-BTK signaling pathway targeted by the pyrazolopyrimidine inhibitor.

Materials and Reagents

  • Compound: N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 mM stock in DMSO).

  • Cell Line: Ramos (Human Burkitt's lymphoma B cells) or primary PBMCs.

  • Stimulant: F(ab')2 Anti-Human IgM (10 µg/mL).

  • Fixation Buffer: 1.6% Paraformaldehyde (PFA) in PBS (methanol-free).

  • Permeabilization Buffer: 90% Methanol (ice-cold).

  • Staining Buffer (FACS Buffer): PBS with 1% BSA and 2 mM EDTA.

  • Antibodies: Anti-p-BTK (Tyr223), Anti-p-ERK1/2 (Thr202/Tyr204), and a Fixable Viability Dye (e.g., eFluor 780).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It includes an unstimulated control (to establish basal phosphorylation), a fully stimulated vehicle control (to establish maximum signal), and a viability dye step to gate out dead cells that non-specifically bind antibodies, ensuring high trustworthiness of the data.

Phase 1: Compound Treatment and Stimulation
  • Cell Preparation: Resuspend Ramos cells at 1×106 cells/mL in serum-free RPMI-1640 medium. Starve the cells for 2 hours at 37°C to reduce basal, background phosphorylation levels.

  • Inhibitor Treatment: Aliquot 1 mL of cells per tube. Treat with N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine at desired titration concentrations (e.g., 1 nM to 10 µM) or a DMSO vehicle control (matched to the highest compound concentration). Incubate for 1 hour at 37°C.

  • Viability Staining: Add a fixable viability dye directly to the culture 15 minutes prior to stimulation to ensure dead cells are permanently tagged before fixation.

  • Stimulation: Add 10 µg/mL of Anti-Human IgM to stimulate the B-cell receptor (BCR) pathway. Incubate for exactly 5 minutes at 37°C. Timing is critical, as p-ERK and p-BTK signals peak rapidly and subsequently degrade.

Phase 2: Fixation and Permeabilization
  • Fixation: Immediately halt signaling by adding 16% PFA directly to the culture medium to achieve a final concentration of 1.6%. Invert to mix and incubate for 10 minutes at room temperature[6].

  • Washing: Centrifuge at 500 x g for 5 minutes. Discard the supernatant and wash the pellet once with PBS to remove residual PFA.

  • Permeabilization: Vortex the cell pellet gently while dropwise adding 1 mL of ice-cold 90% methanol. Incubate on ice for at least 30 minutes. (Note: At this stage, cells can be safely stored at -20°C in methanol for up to several weeks without loss of phospho-signal).

Phase 3: Staining and Acquisition
  • Rehydration: Wash cells twice with Staining Buffer to remove residual methanol. Centrifuge at 600 x g for 5 minutes. Methanol-fixed cells undergo lipid extraction and become buoyant; a higher centrifugation speed is required to prevent cell loss.

  • Antibody Staining: Resuspend the pellet in 100 µL of Staining Buffer containing the optimal dilution of phospho-specific antibodies. Incubate for 45 minutes at room temperature in the dark.

  • Final Wash & Acquisition: Wash twice with Staining Buffer. Resuspend in 300 µL of Staining Buffer and acquire a minimum of 20,000 viable, single-cell events on a flow cytometer.

Workflow Step1 1. Treatment (Inhibitor, 1h) Step2 2. Stimulation (Anti-IgM, 5m) Step1->Step2 Step3 3. Fixation (1.6% PFA, 10m) Step2->Step3 Step4 4. Permeabilization (90% MeOH, -20°C) Step3->Step4 Step5 5. Staining (p-BTK, p-ERK) Step4->Step5 Step6 6. Acquisition (Flow Cytometry) Step5->Step6

Caption: Step-by-step phospho-flow cytometry sample preparation workflow.

Data Presentation & Expected Results

To accurately assess the pharmacodynamic profile of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, quantitative data should be extracted as Mean Fluorescence Intensity (MFI) and normalized against the stimulated vehicle control to calculate the percentage of inhibition.

Table 1: Antibody Panel and Fluorochrome Compatibility

Methanol permeabilization degrades large protein-based fluorophores (e.g., PE, APC). Small molecule dyes are strictly required for intracellular phospho-staining[3].

TargetCloneFluorochromePurposeMethanol Compatibility
ViabilityN/AeFluor 780Dead cell exclusionHigh (Stain pre-fixation)
CD202H7Alexa Fluor 488B-cell gatingModerate (Sequential stain)
p-BTK (Y223)N35-86Alexa Fluor 647Direct target engagementHigh
p-ERK1/2 (T202/Y204)MILAN8ReFluor 450Downstream signalingHigh
Table 2: Expected Pharmacodynamic Response (MFI Shifts)

Representative dose-response data illustrating the expected reduction in phosphorylation following treatment with the pyrazolopyrimidine derivative.

ConditionInhibitor Concentrationp-BTK (Y223) MFIp-ERK1/2 MFICalculated Inhibition (%)
Unstimulated0 nM (DMSO)1,200850N/A (Basal)
Stimulated (IgM)0 nM (DMSO)18,50024,3000% (Max Signal)
Stimulated (IgM)10 nM14,80019,44020%
Stimulated (IgM)100 nM6,4758,50565%
Stimulated (IgM)1,000 nM1,8501,21590% (Near Basal)

References

  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Creative Diagnostics. URL:[Link]

  • Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. Journal of Translational Medicine (PMC). URL:[Link]

  • Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition. PMC. URL:[Link]

Sources

Method

Kinase assay protocols using N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an inhibitor

An Application Guide to Kinase Profiling of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs Abstract The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recog...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Kinase Profiling of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to mimic adenine and effectively target the ATP-binding site of a wide array of protein kinases[1][2]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of robust kinase assays using N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8) as a representative inhibitor. This compound, a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, serves as a versatile platform for developing novel inhibitors against oncologically relevant kinases such as Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR)[3][4][5]. We present detailed protocols for both biochemical and cell-based assays, explain the scientific rationale behind critical steps, and offer guidance on data interpretation, empowering researchers to accurately profile the inhibitory activity of this important class of molecules.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP[1]. This structural mimicry allows it to function as an ATP-competitive inhibitor, binding to the kinase hinge region and blocking the phosphotransferase activity that is central to cell signaling. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a highly important class of therapeutic agents[1][2].

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a foundational structure from which numerous potent kinase inhibitors have been developed[6][7]. Its strategic derivatization has led to the discovery of inhibitors targeting a multitude of kinases, underscoring the scaffold's versatility. This guide will focus on protocols to characterize the inhibitory profile of this compound and its analogs, using Src, a non-receptor tyrosine kinase frequently overexpressed in various cancers, as a primary example target[8][9].

Relevant Signaling Pathway: The Role of Src Kinase

Src is a central node in signaling pathways that control cell proliferation, migration, and survival. Its inhibition is a key therapeutic strategy. The diagram below illustrates a simplified Src signaling cascade.

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Ras Ras/MAPK Pathway Src->Ras Phosphorylation & Activation PI3K PI3K/Akt Pathway Src->PI3K Phosphorylation & Activation STAT3 STAT3 Src->STAT3 Phosphorylation & Activation Migration Migration & Invasion Src->Migration Inhibitor N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Src Inhibition FAK->Src Activation Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway and the point of inhibition.

Biochemical Kinase Assays: Measuring Direct Enzyme Inhibition

Biochemical assays utilize purified, active kinase enzyme, a specific substrate, and ATP to measure the inhibitor's direct effect on enzymatic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity[10][11].

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The luminescent signal correlates with the amount of ADP produced and thus with kinase activity[10][12].

Protocol 2.1: IC50 Determination for Src Kinase using ADP-Glo™

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against purified Src kinase.

Materials:

  • N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Test Inhibitor)

  • Purified, active Src Kinase (e.g., BPS Bioscience, #40484)[11]

  • Poly(Glu,Tyr) 4:1 peptide substrate (e.g., MilliporeSigma, #P0275)[10][12]

  • ATP, ultra-pure

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[11]

  • Dasatinib (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capability

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor and control inhibitor (Dasatinib) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts[11].

  • Reaction Setup: Prepare reactions in a 96-well plate. Set up wells for the inhibitor dose-response, a "no inhibitor" positive control (0% inhibition, vehicle only), and a "no enzyme" negative control (100% inhibition).

    • Rationale: The no-inhibitor control defines the maximum signal (full kinase activity), while the no-enzyme control defines the background signal.

  • Kinase Reaction (25 µL total volume):

    • Add 12.5 µL of 2x Kinase Reaction Buffer containing 2x peptide substrate (e.g., 0.5 mg/mL) and 2x active Src enzyme.

    • Add 2.5 µL of the 10x inhibitor dilution series (or DMSO vehicle).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2.5x ATP solution (final concentration should be at or near the Km for Src, typically 10-100 µM).

    • Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 x (1 - [Signal_Inhibitor / Signal_DMSO])

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/TimeRationale
Src Enzyme 2-5 ng/reactionOptimized for robust signal within linear range.
Poly(Glu,Tyr) Substrate 0.2 - 0.5 mg/mLA generic substrate for many tyrosine kinases[10][12].
ATP 10 - 100 µMNear the Km of ATP for Src to ensure competitive inhibition is accurately measured[12].
Inhibitor Concentration 1 nM - 100 µM (10-point)Spans a wide range to accurately define the dose-response curve.
Incubation Time 60 minutes at 30°CBalances signal generation with maintaining initial velocity kinetics[10].

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are critical for validating an inhibitor's efficacy in a more physiologically relevant environment. They confirm cell permeability and the ability to engage the target kinase within the complex milieu of the cell. A Western blot assay to measure the phosphorylation of Src at its activation loop (Tyrosine 416) is a gold-standard method[12].

Protocol 3.1: Inhibition of Src Autophosphorylation in MDA-MB-231 Cells

This protocol measures the ability of the test compound to inhibit Src activity in the MDA-MB-231 triple-negative breast cancer cell line, where Src is known to be active[13].

Materials:

  • MDA-MB-231 human breast cancer cell line (ATCC)

  • Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Test Inhibitor and control inhibitor (e.g., Dasatinib or SU6656) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and Western blot transfer system

  • Primary Antibodies: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total-Src

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency[9].

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Treat cells with various concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis[12].

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate. Capture the chemiluminescent signal with an imager.

  • Data Analysis and Re-probing:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody for total Src[12].

    • Normalize the phospho-Src signal to the total Src signal for each sample.

    • Calculate the percent inhibition of Src phosphorylation relative to the vehicle-treated control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the inhibitory activity of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. By combining direct biochemical assays with confirmatory cell-based experiments, researchers can build a comprehensive profile of their compounds, determining potency (IC50), cellular efficacy, and initial selectivity.

Further studies should involve expanding the kinase panel to assess selectivity across the kinome, a crucial step in drug development to identify potential off-target effects[7]. Additionally, cell viability assays (e.g., MTT or CellTiter-Glo®) can correlate target inhibition with a functional cellular outcome, such as apoptosis or growth arrest[9][14]. These integrated approaches are essential for advancing promising pyrazolo[3,4-d]pyrimidine-based inhibitors from the bench toward clinical consideration.

References

  • Hassan, A. Q., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109-1123. Available from: [Link]

  • Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. Available from: [Link]

  • Varun, B. U., & Nanjan, M. J. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(9), 1642-1681. Available from: [Link]

  • McLean, L. R., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. Available from: [Link]

  • Singh, M., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3481. Available from: [Link]

  • Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(3), 1645-1678. Available from: [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved from [Link]

  • Seeliger, M. A., et al. (2016). Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. eLife, 5, e14925. Available from: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]

  • Martin, S. E., et al. (2013). Development of a highly selective c-Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(1), 216-220. Available from: [Link]

  • Blake, R. A., et al. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology, 20(21), 8018-8027. Available from: [Link]

  • PubChem. (n.d.). 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Retrieved from [Link]

  • Ahmed, S. M., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 265, 116089. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2273-2290. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Synthesis of 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Retrieved from [Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Handling, and Long-Term Storage of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Executive Summary & Physicochemical Rationale The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary & Physicochemical Rationale

The compound N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a privileged class of ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core acts as an adenine isostere, allowing it to tightly bind the hinge region of oncogenic kinases (e.g., Src, Abl, Btk)[1].

While highly efficacious in vitro, the planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine scaffold results in high crystal lattice energy and pronounced hydrophobicity. Consequently, this compound exhibits exceptionally poor aqueous solubility[2]. To ensure reproducible biological assays, stock solutions must be prepared in high-dielectric, amphiphilic solvents such as anhydrous Dimethyl Sulfoxide (DMSO). This guide details the causal reasoning and step-by-step methodology for preparing, aliquoting, and storing these stock solutions to prevent degradation, precipitation, and moisture-induced hydrolysis.

Mechanistic Context: Why Formulation Matters

Small-molecule inhibitors are highly susceptible to environmental degradation. DMSO is strongly hygroscopic; exposure to ambient humidity causes water absorption, which dramatically lowers the solubility threshold of hydrophobic pyrazolopyrimidines, leading to micro-precipitation[3]. Furthermore, repeated freeze-thaw cycles induce ice-crystal nucleation that can physically exclude the solute, causing irreversible "crashing out" of the active pharmaceutical ingredient (API)[4].

Mechanism Kinase Target Kinase (e.g., Src/Btk) Signaling Downstream Oncogenic Signaling Kinase->Signaling Phosphorylation ATP Endogenous ATP ATP->Kinase Binds Hinge Region Inhibitor N-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competitive Inhibition (Adenine Isostere) Apoptosis Cellular Apoptosis Signaling->Apoptosis Inhibition of

Fig 1: Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as ATP-competitive kinase inhibitors.

Materials and Reagents

  • API: N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Powder, >98% HPLC purity).

  • Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, stored under Argon/Nitrogen). Do not use standard laboratory-grade DMSO, as trace water will compromise stock stability.

  • Equipment: Calibrated analytical balance, anti-static gun, vortex mixer, sonication bath (optional).

  • Consumables: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters. Causality Note: PTFE is mandatory. DMSO will dissolve or leach plasticizers from Cellulose Acetate (CA) or Polyethersulfone (PES) filters, contaminating your cell culture[5]. Amber glass or opaque polypropylene (PP) microcentrifuge tubes.

Step-by-Step Preparation Protocol

Phase 1: Calculation and Weighing
  • Determine Target Concentration: A standard master stock concentration is 10 mM or 50 mM [6]. Ensure the target concentration does not exceed the compound's maximum solubility limit in DMSO (typically ~50-100 mM for this scaffold).

  • Calculate Volume: Use the formula: Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​

  • Weighing: Neutralize static charge on the spatula and weigh boat using an anti-static gun. Weigh the required mass rapidly to minimize atmospheric moisture absorption.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of room-temperature anhydrous DMSO directly to the vial.

  • Agitation: Seal the vial tightly and vortex for 60–120 seconds.

  • Sonication (If required): If the solution is not optically clear, place the sealed vial in a room-temperature ultrasonic bath for 5 minutes. Avoid heating above 37°C to prevent thermal degradation of the exocyclic amine.

Phase 3: Sterilization and Aliquoting
  • Filtration: Draw the solution into a solvent-resistant glass or PP syringe. Attach a 0.22 µm PTFE filter and dispense the solution into a sterile, amber-colored master tube[5].

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 10 µL or 20 µL) into sterile PP tubes. Causality Note: Single-use aliquots completely eliminate freeze-thaw cycles, preserving compound integrity and preventing hygroscopic water accumulation[3].

  • Purging: Gently overlay the headspace of each tube with dry Argon or Nitrogen gas before sealing.

Workflow A 1. Weighing & Calculation (Minimize atmospheric exposure) B 2. Dissolution in Anhydrous DMSO (Vortex / Mild Sonication) A->B C 3. Sterile Filtration (0.22 µm PTFE Membrane) B->C D 4. Single-Use Aliquoting (Prevents freeze-thaw degradation) C->D E 5. Long-Term Storage (-80°C, Argon purged, Dark) D->E

Fig 2: Standardized workflow for the preparation of small-molecule kinase inhibitor stock solutions.

Quantitative Data & Stability Metrics

To ensure experimental reproducibility, adhere to the following solubility and stability guidelines. When diluting the DMSO stock into aqueous cell culture media (e.g., DMEM, RPMI), ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity[7]. If higher concentrations are needed in vivo, co-solvents such as Tween-80 or Pluronic F-68 must be utilized to maintain apparent water solubility[2].

Table 1: Solvent Compatibility & Solubility Matrix
Solvent SystemSolubility ProfileRecommended Use Case
Anhydrous DMSO High (>50 mM)Master stock preparation and long-term storage.
Ethanol (Absolute) Low to Moderate (<5 mM)Not recommended for primary stocks; evaporation risk.
PBS / Water Insoluble (<0.1 mM)Do not use for primary dissolution.
Media + 0.1% DMSO Soluble (Working Conc.)In vitro cell culture assays (1 nM – 10 µM).
10% Tween-80 / Aqueous Moderate (Formulated)In vivo dosing formulations (prevents precipitation).
Table 2: Storage Stability Timeline
ConditionTemperatureMax Storage DurationDegradation Risk Factor
Solid Powder -20°C (Desiccated)2–3 YearsMoisture (Hydrolysis)
DMSO Stock (Aliquoted) -80°C6–12 MonthsMinimal (if Argon purged)
DMSO Stock (Aliquoted) -20°C1–3 MonthsSlow oxidation / Micro-precipitation
DMSO Stock (In Use) 4°C< 1 WeekHigh (DMSO freezes at 19°C, causing phase separation)
Aqueous Working Solution 37°CPrepare Fresh DailyRapid precipitation / Protein binding

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at:[Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Captivate Bio. Small Molecules Technical Guidelines. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of kinase inhibitors. N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly potent adenine bioisostere and a critical intermediate in the synthesis of BTK inhibitors like Ibrutinib[1]. However, its physicochemical profile makes it notoriously difficult to handle in aqueous environments.

This guide is designed to explain the thermodynamic causality behind your precipitation issues and provide self-validating, step-by-step protocols to rescue your assays.

I. Troubleshooting FAQs: The Causality of Precipitation

Q: Why does N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine precipitate immediately upon addition to aqueous buffers like PBS or cell culture media? A: This rapid precipitation is driven by a thermodynamic phenomenon known as the "brick dust and grease" effect.

  • The "Brick Dust" Core: The pyrazolo[3,4-d]pyrimidine scaffold is highly planar and rigid. This allows the molecules to stack tightly via π−π interactions and strong intermolecular hydrogen bonding, creating a massive crystal lattice energy that resists dissolution [2].

  • The "Grease" Substituent: The 4-phenoxyphenyl group is highly lipophilic. The ether linkage and dual aromatic rings drastically increase the molecule's partition coefficient (LogP). When you transfer the compound from a DMSO stock into water, the aqueous solvent cannot break these strong solute-solute interactions, resulting in immediate thermodynamic nucleation and precipitation.

Q: I observed a cloudy suspension in my well plate, but my biochemical kinase assay still showed inhibition. Is this data reliable? A: No. You are likely observing a false positive. When hydrophobic pyrazolo[3,4-d]pyrimidines precipitate, they frequently form sub-micron colloidal aggregates. These aggregates promiscuously sequester and denature target proteins, leading to apparent enzymatic inhibition that is completely unrelated to specific active-site binding. You must validate the solubility of your system (see Protocol 1) before trusting the IC 50​ data.

Q: How can I formulate this compound for in vitro assays without altering its chemical structure? A: For in vitro testing, you must mask the hydrophobic phenoxyphenyl moiety. We recommend using cyclodextrin inclusion complexes (e.g., HP- β -CD), which feature a hydrophobic cavity that encapsulates the lipophilic tail while presenting a hydrophilic exterior to the water. Alternatively, miniaturized polymer solid dispersions using amphiphilic copolymers like PVPVA or Pluronic F-68 have proven highly effective for this specific chemical class[2].

Q: We are advancing to in vivo animal models. What are the long-term strategies to overcome this solubility barrier? A: Physical formulations often fail in vivo due to rapid dilution in the bloodstream, causing the drug to crash out of solution. For preclinical models, consider:

  • Nanosystem Delivery: Encapsulating the compound within liposomes or albumin nanoparticles to protect the hydrophobic core and extend circulation time [3].

  • Prodrug Synthesis: Covalently attaching a water-soluble promoiety. Introducing an ionizable N-methylpiperazino group linked via an O-alkyl carbamate chain has been shown to improve the aqueous solubility of dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitors by over 600-fold [4].

II. Quantitative Data: Formulation Strategies Comparison

To help you select the appropriate formulation strategy, the table below summarizes the expected apparent aqueous solubility and primary applications for pyrazolo[3,4-d]pyrimidine derivatives across different vehicles.

Formulation StrategyVehicle / ExcipientApparent Aqueous Solubility ( μ M)Primary ApplicationMechanism of Solubilization
Free Base PBS (pH 7.4)< 1 - 5None (Causes false positives)N/A
Co-solvent 1% DMSO + 0.01% Tween-2010 - 25Biochemical Kinase AssaysMicellar encapsulation
Inclusion Complex 20% HP- β -CD100 - 500Cell-based AssaysHydrophobic cavity shielding
Solid Dispersion PVPVA / Pluronic F-68> 1000In Vivo PK/PD StudiesAmorphization & wetting[2]
Prodrug Modification N-methylpiperazino linker> 5000Preclinical DevelopmentIonizable group addition[4]

III. Self-Validating Experimental Protocols

A protocol is only as good as its validation step. Do not assume your compound is dissolved just because the solution appears optically clear.

Protocol 1: Preparation of a Self-Validating Cyclodextrin Inclusion Complex

Use this protocol for cell-based assays where DMSO must be kept below 0.5%.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your target assay buffer (e.g., 50 mM HEPES, pH 7.4). Filter through a 0.22 μ m PES membrane.

  • Stock Generation: Dissolve N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Complexation: While vigorously vortexing the HP- β -CD solution, add the DMSO stock dropwise to achieve a final target concentration (e.g., 100 μ M).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to ensure complete inclusion of the phenoxyphenyl ring into the cyclodextrin cavity.

  • Self-Validation Step (Critical): Centrifuge the sample at 14,000 x g for 15 minutes to pellet any invisible micro-precipitates. Carefully aspirate the supernatant and quantify the compound concentration using HPLC-UV. If the quantified concentration is >95% of your theoretical yield, the complex is stable and ready for the assay.

Protocol 2: Generation of a Polymer Solid Dispersion

Use this protocol to generate high-concentration stocks for in vivo dosing, based on validated microarray methodologies[2].

  • Co-dissolution: Dissolve the compound and a hydrophilic amphiphilic polymer (e.g., Pluronic F-68) in a 1:5 ratio using a volatile organic solvent system (e.g., Methanol:Dichloromethane 1:1 v/v).

  • Amorphization: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation prevents the pyrazolo[3,4-d]pyrimidine core from reorganizing into its low-energy, highly stable crystal lattice, forcing it into an amorphous solid state.

  • Reconstitution: Reconstitute the resulting dry powder in sterile saline immediately prior to dosing.

  • Self-Validation Step (Critical): Perform Dynamic Light Scattering (DLS) on the reconstituted dispersion. A valid, stable dispersion should show a monodisperse population with a hydrodynamic radius ( Rh​ ) of < 100 nm. The presence of peaks > 1000 nm indicates thermodynamic reversion to the crystalline state.

IV. Formulation Decision Workflow

G Start Precipitation Detected in Aqueous Media CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro Biochemical / Cellular Assay CheckAssay->InVitro In Vitro InVivo In Vivo / PK Animal Models CheckAssay->InVivo In Vivo Sol1 Use Co-solvents (1% DMSO + 0.01% Tween-20) InVitro->Sol1 Sol2 Cyclodextrin Complexation (e.g., HP-β-CD) InVitro->Sol2 Sol3 Polymer Solid Dispersion (e.g., PVPVA, Pluronic) InVivo->Sol3 Sol4 Prodrug Synthesis (N-methylpiperazino linker) InVivo->Sol4

Workflow for resolving pyrazolo[3,4-d]pyrimidine precipitation based on assay requirements.

V. References

  • Sanna M, et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays". ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Vignaroli G, et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors". ACS Medicinal Chemistry Letters (2013). URL:[Link]

  • Bolognesi A, et al. "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery". Scientific Reports (2016). URL:[Link]

Sources

Optimization

How to prevent degradation of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine during storage

Welcome to the Technical Support Center for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the physicochemical nuances of this compound.

Pyrazolo[3,4-d]pyrimidine derivatives, particularly those bearing electron-rich phenoxyphenyl substituents, are potent kinase inhibitors (often targeting BTK or Src families). However, their heterocyclic core and exocyclic amines present specific stability challenges during long-term storage and assay preparation. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure absolute scientific integrity in your workflows.

🔬 Troubleshooting & FAQs: Understanding the "Why"

Q1: Why does my N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stock show multiple secondary peaks on LC-MS after a month in solution? The Causality: This is a classic signature of oxidative degradation and pH-dependent hydrolysis. The pyrazolo[3,4-d]pyrimidine core and the electron-rich phenoxyphenyl group are highly susceptible to oxidative stress. Forced degradation studies on structurally related compounds (such as the BTK inhibitor ibrutinib) demonstrate rapid degradation in the presence of oxidative stressors (e.g., 30% H₂O₂) and extreme pH[1]. The exocyclic amine and the pyrazole nitrogen can undergo N-oxidation, while the pyrimidine ring is susceptible to hydrolytic cleavage via nucleophilic attack when exposed to trace water in degraded solvents[2]. The Fix: Never store this compound in aqueous buffers or standard-grade DMSO for prolonged periods. Use strictly anhydrous DMSO, aliquot immediately, and store at -20°C.

Q2: We observe a shift in the compound's physical appearance (clumping) and a drop in assay solubility when the powder is stored at room temperature. What is happening? The Causality: Pyrazolo[3,4-d]pyrimidine derivatives are notoriously moisture-sensitive[3]. Atmospheric moisture absorption leads to two phenomena:

  • Hydrate Formation: Water molecules incorporate into the crystal lattice, causing a polymorphic transition that lowers the compound's thermodynamic solubility.

  • Solid-State Hydrolysis: Trapped moisture acts as a localized reaction medium, facilitating slow degradation over months. The Fix: Store the solid powder under an inert gas blanket (Argon or Nitrogen) at 2–8°C or -20°C, and always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Q3: Is the compound sensitive to light during benchtop handling? The Causality: Generally, the crystalline solid state of pyrazolo[3,4-d]pyrimidines is stable under standard photolytic conditions (ICH Q1B)[1]. However, if the compound transitions to an amorphous state (e.g., after rapid solvent evaporation or melt-quenching), its thermal and photolytic stability decreases significantly, leading to polymerization or dimer formation[4]. The Fix: Standard ambient laboratory light is acceptable for routine handling, but long-term storage must be in opaque or amber vials.

📊 Quantitative Data: Stress Degradation Profile

To predict storage behavior, we rely on forced degradation data. Below is a summarized profile based on ICH Q1A(R2) stress conditions for pyrazolo[3,4-d]pyrimidine derivatives[1][5].

Stress ConditionReagent / EnvironmentTime & TemperatureExpected DegradationPrimary Degradation Pathway
Oxidative 30% H₂O₂5 hours @ 60°CVery High (>30%) N-oxidation of pyrazole/amine
Acidic Hydrolysis 0.1 N HCl7 days @ 60°CHigh (>15%) Pyrimidine ring opening
Basic Hydrolysis 0.1 N NaOH7 days @ 60°CHigh (>20%) Pyrimidine ring opening
Thermal (Solid) Ambient Air14 days @ 60°CLow (<5%) Stable (if crystalline)
Photolytic (Solid) UV/Vis (1.2M lux hrs)ICH Q1B StandardLow (<5%) Stable (if crystalline)

⚙️ Logical Workflows & Mechanisms

Degradation Pathways & Preventive Storage Logic

The following diagram maps the causal relationship between environmental stressors, the resulting chemical degradation, and the mandatory storage interventions required to prevent them.

StorageWorkflow A N-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine B Oxidative Stress (Air/Light) A->B C Hydrolytic Stress (Moisture/pH) A->C D N-Oxide Formation & Radical Generation B->D E Pyrimidine Ring Cleavage C->E F Intervention: Store under Argon/N2 in amber vials D->F G Intervention: Desiccation & Anhydrous Solvents E->G

Degradation pathways of pyrazolo[3,4-d]pyrimidines and corresponding preventive storage strategies.

Mechanism of Action: Kinase Inhibition

To understand why structural integrity is paramount, we must look at the compound's target engagement. Any degradation of the pyrazolo-pyrimidine core disrupts critical hydrogen bonding in the kinase hinge region.

KinasePathway A Pyrazolo[3,4-d]pyrimidine Core Structure B Kinase ATP-Binding Pocket (Hinge Region) A->B Binds via H-bonds C Competitive Inhibition B->C Induces D Blockade of Downstream Signaling C->D Results in

Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors at the ATP-binding site.

🧪 Self-Validating Experimental Protocols

Protocol 1: Optimal Solid-State Storage & Handling

This protocol ensures the compound remains in its optimal crystalline state, preventing moisture-induced polymorphism.

  • Equilibration: Upon removing the master vial from -20°C or 2–8°C storage, place it in a desiccator at room temperature for exactly 30 minutes before breaking the seal. Validation: The powder should remain free-flowing; clumping indicates condensation has occurred.

  • Handling: Weigh the required amount rapidly using an anti-static analytical balance.

  • Purging: Before resealing the master vial, gently purge the headspace with a slow stream of dry Argon or Nitrogen gas for 10 seconds.

  • Sealing: Wrap the cap tightly with Parafilm and store the vial inside a secondary container with indicating silica gel packets. Return immediately to -20°C.

Protocol 2: Preparation and Validation of In Vitro Stock Solutions

Aqueous buffers and freeze-thaw cycles will rapidly degrade the compound. Follow this strict aliquoting system.

  • Solvent Selection: Use only commercially sealed, anhydrous DMSO (≥99.9%, water ≤0.005%). Do not use older benchtop DMSO, as it is highly hygroscopic.

  • Dissolution: Add the anhydrous DMSO to the pre-weighed solid to create a 10 mM or 50 mM master stock. Vortex gently. If sonication is required, do not exceed 5 minutes, and keep the water bath temperature below 30°C to prevent thermal degradation[4].

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in tightly sealed PCR tubes or amber vials.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage, or -20°C for use within 1 month.

  • Validation Step: Before running a critical biological assay, dilute one aliquot in LC-MS grade Acetonitrile/Water and run a rapid UPLC-UV/PDA scan at 215 nm. The purity should remain ≥98% with no emergent peaks at lower retention times (which would indicate polar hydrolytic degradants)[2].

📚 References

  • Title : CHMP assessment report - Imbruvica (ibrutinib) Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants Source : Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL :[Link]

  • Title : Characterization of Amorphous Ibrutinib Thermal Stability Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Troubleshooting

Minimizing off-target toxicity of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in primary cells

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, known in literature as R406 . This document is intended for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, known in literature as R406 . This document is intended for researchers, scientists, and drug development professionals utilizing this compound in primary cell culture models. Our goal is to provide you with the necessary information and troubleshooting strategies to minimize off-target toxicity and ensure the scientific validity of your results.

Introduction: Understanding R406 and the Challenge of Primary Cells

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (R406) is the active metabolite of the prodrug Fostamatinib. It is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various hematopoietic cells, including B cells, mast cells, macrophages, and platelets.[1][2][3] Syk plays a central role in adaptive immunity, innate immune recognition, and cellular adhesion.[4][5]

While R406 is a powerful tool for studying Syk-dependent pathways, its use in primary cells presents unique challenges. Unlike immortalized cell lines, primary cells are isolated directly from tissues and more closely reflect in vivo physiology. However, they are also more sensitive to stress, and kinase inhibitors like R406 can exhibit off-target effects that lead to unintended toxicity, confounding experimental results.[6][7] This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of R406 in primary cell cultures.

Q1: What is the primary molecular target of R406? R406 is an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), binding to its ATP pocket with a high affinity (Ki = 30 nM).[3] Its primary function is to block signal transduction downstream of immunoreceptors like Fc receptors and B-cell receptors.[1][8]

Q2: Why do I observe higher toxicity in my primary cells compared to cancer cell lines? Primary cells are often more sensitive to kinase inhibitors for several reasons. They typically have lower proliferative rates and may possess active signaling pathways that are absent in transformed cell lines. Furthermore, they lack the adaptations that allow cell lines to better tolerate chemical insults. Off-target kinase inhibition can disrupt essential homeostatic pathways in primary cells, leading to rapid viability loss.[6][7]

Q3: What are the known major off-target kinases for R406? While potent against Syk, R406 is not entirely specific and can inhibit other kinases at therapeutically relevant concentrations.[9][10] Comprehensive profiling has shown that R406 also has activity against kinases such as KDR (VEGFR2), FLT3, and RET.[11][12] Inhibition of these off-target kinases can contribute to observed side effects like hypertension.[9][10]

Q4: What is a recommended starting concentration for R406 in primary cell assays? A universal starting concentration is difficult to recommend due to variability among primary cell types and experimental conditions. The IC50 for Syk inhibition is approximately 40 nM.[13] However, it is critical to perform a dose-response curve for your specific primary cell type, starting from a low nanomolar range (e.g., 1 nM) up to a high micromolar range (e.g., 10 µM). This will allow you to determine the optimal concentration that inhibits Syk without inducing significant off-target toxicity.[14]

Q5: My vehicle control (DMSO) is showing toxicity. What should I do? Solvent toxicity is a common issue. The final concentration of DMSO should ideally be kept below 0.1% and almost certainly below 0.5% in sensitive primary cell cultures.[6] If you observe toxicity in your vehicle control, perform a solvent toxicity curve to determine the maximum tolerated concentration for your cells. Always ensure the vehicle concentration is consistent across all experimental conditions, including untreated controls.[15]

Part 2: Troubleshooting Guides for Off-Target Toxicity

This section provides a structured approach to troubleshooting common issues encountered during experiments with R406.

Issue 1: Excessive or Unexpected Cell Death at Target-Inhibitory Concentrations

You observe a significant loss of cell viability at concentrations expected to be specific for Syk inhibition.

The following diagram outlines a decision-making process for diagnosing and addressing unexpected cytotoxicity.

G cluster_0 Start: High Cytotoxicity Observed cluster_1 Step 1: Validate Concentration & Controls cluster_2 Step 2: Differentiate Mechanism of Death cluster_3 Step 3: Confirm On-Target vs. Off-Target Effect cluster_4 Outcome Start High cell death at expected Syk-inhibitory concentrations DoseResponse Action: Perform detailed dose-response curve (1 nM - 10 µM) Start->DoseResponse Is toxicity concentration-dependent? VehicleControl Action: Run vehicle-only (e.g., DMSO) toxicity curve Start->VehicleControl Is there death in vehicle control? ApoptosisAssay Action: Perform Annexin V/PI staining to distinguish apoptosis vs. necrosis DoseResponse->ApoptosisAssay Toxicity confirmed Result3 Conclusion: Solvent is toxic. Reduce final DMSO concentration. VehicleControl->Result3 Yes OrthogonalMethod Action: Use orthogonal approach (e.g., Syk siRNA/shRNA) ApoptosisAssay->OrthogonalMethod Mechanism identified Result1 Conclusion: Toxicity is dose-dependent. Optimize to lowest effective concentration. OrthogonalMethod->Result1 Phenotype matches Syk knockdown Result2 Conclusion: Toxicity is likely off-target. Phenotype absent with Syk knockdown. OrthogonalMethod->Result2 Phenotype does NOT match Syk knockdown KinasePanel Action: Consider off-target kinase profiling Result2->KinasePanel

Caption: Troubleshooting workflow for unexpected R406-induced cytotoxicity.

  • Concentration is Too High: The most common cause of off-target effects is using a concentration that is too high. While the biochemical IC50 for Syk is low, higher concentrations are often needed in cells, which can breach the selectivity window.

    • Action: Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits your Syk-dependent phenotype without causing widespread cell death. See Protocol 1 for a detailed cytotoxicity assay method.

  • Off-Target Kinase Inhibition: R406 can inhibit other kinases that are crucial for primary cell survival.[9][11] For example, inhibition of KDR (VEGFR2) could be detrimental to endothelial cells.

    • Action: To confirm the effect is truly Syk-dependent, use an orthogonal method. Transfect your primary cells with Syk-specific siRNA or shRNA. If the phenotype (e.g., inhibition of cytokine release) is replicated but the toxicity is absent, it strongly suggests the toxicity from R406 is due to off-target effects.[14]

  • Induction of Apoptosis vs. Necrosis: Understanding the mode of cell death can provide mechanistic clues. Apoptosis is a programmed process, while necrosis is typically a result of acute injury and membrane damage.[16][17]

    • Action: Use a multi-parameter assay like Annexin V and Propidium Iodide (PI) staining to differentiate between early apoptosis, late apoptosis, and necrosis.[18] A rapid increase in PI-positive cells suggests necrotic death, which can be indicative of severe off-target toxicity or solvent effects. See Protocol 2 .

Part 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for assessing toxicity and mechanism of cell death.

Protocol 1: Dose-Response Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol measures metabolic activity as an indicator of cell viability. It is a robust and sensitive method for determining the cytotoxic concentration range of R406.

Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • R406 (stock solution in DMSO)

  • Resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™)

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Lysis buffer (e.g., 1% Triton™ X-100 in PBS) for maximum cell death control

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 12-24 hours.

  • Compound Preparation: Prepare serial dilutions of R406 in complete culture medium. A common range is 10 µM down to 1 nM. Also prepare the following controls:

    • Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

    • Untreated Control: Medium only.

    • Maximum Lysis Control: Wells with cells to be treated with lysis buffer at the end of the experiment.

  • Treatment: Carefully remove the old medium and add 100 µL of the medium containing the R406 dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • Add 10 µL of the resazurin reagent to each well (including controls).

    • To the "Maximum Lysis Control" wells, add 10 µL of lysis buffer.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically for your cell type.

  • Measurement: Read the fluorescence on a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[19]

  • Data Analysis:

    • Subtract the background fluorescence (medium-only wells) from all readings.

    • Normalize the data: % Viability = (Sample Fluorescence / Untreated Control Fluorescence) x 100.

    • Plot % Viability vs. log[R406] to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based protocol is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late apoptotic cells.[16][18]

Cell Populations:

  • Healthy: Annexin V-negative / PI-negative

  • Early Apoptosis: Annexin V-positive / PI-negative

  • Late Apoptosis/Necrosis: Annexin V-positive / PI-positive

  • Primary Necrosis: Annexin V-negative / PI-positive (can be a transient state)

Materials:

  • Treated cells (both adherent and floating)

  • Annexin V-FITC (or other fluorophore) Kit with PI and Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with R406 at various concentrations and for the desired time.

  • Harvesting:

    • Collect the culture supernatant (contains floating dead/apoptotic cells).

    • Wash adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer).

    • Combine the detached cells with their corresponding supernatant and pellet by gentle centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate controls (unstained, PI only, Annexin V only) to set up compensation and gates correctly.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants (Healthy, Early Apoptosis, Late Apoptosis/Necrosis). A significant increase in the Annexin V-positive/PI-negative population indicates an apoptotic mechanism, whereas a dominant PI-positive population suggests necrosis.

Part 4: Data Interpretation and Best Practices
Quantitative Data Summary: R406 Kinase Selectivity Profile

Understanding the selectivity profile of R406 is key to interpreting potential off-target effects. While highly potent against its primary target, Syk, its activity against other kinases at higher concentrations can lead to toxicity.

Kinase TargetGene SymbolpKdKd (nM)Potential Off-Target Implication
Spleen Tyrosine Kinase SYK 7.92 12 On-Target Efficacy
Fms-like Tyrosine Kinase 3FLT38.821.5Hematological effects
Proto-oncogene Tyrosine-protein Kinase RETRET8.226.0Potential endocrine/GI effects
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)7.9611Hypertension, vascular effects[9][12]
AXL Receptor Tyrosine KinaseAXL7.5230Effects on cell survival and proliferation
(Data adapted from publicly available kinase profiling assays. Actual values may vary between studies.)[11]
Best Practices for Minimizing Off-Target Toxicity
  • Use the Lowest Effective Concentration: This is the most critical principle. Always define the therapeutic window for your specific primary cell type and experimental endpoint.

  • Validate with Orthogonal Approaches: Never rely solely on a small molecule inhibitor. Confirm key findings using genetic methods like siRNA or CRISPR to ensure the observed phenotype is truly linked to the intended target.[14]

  • Use Healthy, Low-Passage Primary Cells: Primary cells are sensitive to culture conditions. Use cells from a reliable source, handle them gently, and use them at the lowest possible passage number to ensure they are healthy and responsive.[7][20]

  • Employ Multiple Viability Assays: Different assays measure different aspects of cell health (metabolism, membrane integrity, ATP levels). Using at least two different methods can help avoid misleading results and provide a more complete picture of cytotoxicity.[6]

By applying these rigorous troubleshooting and validation strategies, researchers can confidently use R406 to investigate Syk biology while minimizing the confounding impact of off-target toxicity.

References
  • Braselmann, S., Taylor, V., Zhao, H., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor, blocks Fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998–1008. [Link]

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387–402. [Link]

  • ResearchGate. (n.d.). Mechanism of action: R406 is a Syk kinase inhibitor. [Link]

  • Creative Bioarray. (n.d.). Protocols of Primary Cultures for IHC-Viability Assays. [Link]

  • Beresford, L., et al. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. British Journal of Pharmacology, 172(20), 4858–4872. [Link]

  • Schweighofer, N., et al. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Proceedings of the National Academy of Sciences, 107(45), 19478–19483. [Link]

  • Ganesan, S., et al. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports, 7(1), 41029. [Link]

  • Lowe, S. W., & Lin, A. W. (2000). Apoptosis in cancer. Carcinogenesis, 21(3), 485–495. [Link]

  • ResearchGate. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. [Link]

  • Cellagen Technology. (n.d.). R406 | SYK inhibitor. [Link]

  • National Center for Biotechnology Information. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • Do-U-Know. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]

  • Liv Hospital. (2026). Fostamatinib Disodium. [Link]

  • Drugs.com. (2025). Fostamatinib Monograph for Professionals. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PubMed. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. [Link]

  • Patsnap Synapse. (2025). What is the difference between apoptosis and necrosis? [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • PubMed. (2001). Detection of drug-induced apoptosis and necrosis in human cervical carcinoma cells using 1H NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. [Link]

  • ResearchGate. (n.d.). Methods to Study and Distinguish Necroptosis. [Link]

  • National Center for Biotechnology Information. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. [Link]

  • Government of Canada. (2020). Fostamatinib tablets - [Product Monograph Template - Standard]. [Link]

  • ScienceOpen. (2018). Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA. [Link]

  • Proceedings of the National Academy of Sciences. (1998). Role of Syk in B-cell development and antigen-receptor signaling. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Frontiers. (2021). Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages. [Link]

  • Cancer World Archive. (2015). Managing common toxicities with new tyrosine kinase inhibitors. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Science. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • PubMed. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. [Link]

  • National Center for Biotechnology Information. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Advanced Organic Synthesis Support Center. As application scientists specializing in kinase inhibitor development, we frequently encounter challenges when synthesizing the core intermediates of BTK inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As application scientists specializing in kinase inhibitor development, we frequently encounter challenges when synthesizing the core intermediates of BTK inhibitors like Ibrutinib.

The coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 4-phenoxyaniline via Nucleophilic Aromatic Substitution (SNAr) is a notoriously fickle step. While SNAr reactions are generally straightforward, the unique electronic properties of the pyrazolo[3,4-d]pyrimidine scaffold often lead to stalled reactions, poor yields, and complex impurity profiles.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing this critical workflow.

Mechanistic Insights: The "pKa Paradox"

To troubleshoot this reaction, we must first understand the causality behind the failures. The most common mistake researchers make is treating this like a standard SNAr and adding a strong base (e.g., K2CO3, NaH, or excess TEA) to neutralize the generated HCl.

The Problem: The N1-H of the pyrazolo[3,4-d]pyrimidine core is highly acidic (pKa ~10.4). In the presence of a base, it readily deprotonates. The resulting anion delocalizes electron density across the pyrimidine ring. Because SNAr requires an electron-deficient electrophile to accept the incoming nucleophile, this anionic state severely deactivates the C4 position, bringing the reaction to a halt [1].

The Solution: Counterintuitively, this reaction performs best under base-free, mildly acidic conditions in a protic solvent. By allowing the generated HCl to remain in the system, the pyrimidine nitrogen becomes protonated, which highly activates the C4 position for nucleophilic attack.

SNAr_Mechanism A 4-chloro-1H-pyrazolo [3,4-d]pyrimidine C Protonated Pyrimidine (Activated Electrophile) A->C Acid Catalysis (Autocatalytic HCl) B 4-phenoxyaniline D Meisenheimer-type Intermediate B->D Nucleophile C->D Nucleophilic Attack E Target Amine Product (Precipitates as HCl salt) D->E Loss of HCl (Rearomatization)

Fig 1. Mechanistic pathway of the acid-catalyzed SNAr reaction avoiding pyrazole deprotonation.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion, and I recover mostly unreacted starting material. What is wrong?

A: You are likely using a polar aprotic solvent (like DMF) with a base (like DIPEA or K2CO3) [2]. As explained by the pKa paradox, the base deactivates your electrophile. Action: Switch to a polar protic solvent like isopropanol (iPrOH) or n-butanol (n-BuOH) and omit the base entirely. The reaction will become autocatalytic as HCl is generated.

Q2: I am seeing a major polar spot on my TLC that isn't my product. LC-MS shows [M+H]+ = 137. What is this?

A: This is 1H-pyrazolo[3,4-d]pyrimidin-4-ol (the 4-hydroxy derivative). 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is highly susceptible to hydrolysis. Even trace amounts of water in hygroscopic solvents (like DMF) at elevated temperatures will outcompete the bulky 4-phenoxyaniline nucleophile. Action: Ensure strict anhydrous conditions. Use freshly dried solvents, oven-dried glassware, and maintain a positive nitrogen or argon atmosphere throughout the heating phase.

Q3: I am getting multiple non-polar spots and a complex mixture. How do I prevent this?

A: If the pyrazole N1 is unprotected, it can act as a competing nucleophile, leading to polymerization or N1-arylation/alkylation side reactions. Action: If base-free conditions do not resolve this, you must protect the pyrazole ring prior to the SNAr step. Common protecting groups include Tetrahydropyranyl (THP) or Boc. For Ibrutinib synthesis specifically, researchers often install the cyclopentyl group (or its precursor) at N1 before performing the C4 amination [3].

Troubleshooting_Logic Start Issue: Low Yield (<30%) Q1 Is starting material recovered? Start->Q1 Q2 Are there multiple spots on TLC? Start->Q2 A1 Deprotonation of pyrazole NH (Deactivation) Q1->A1 Yes A2 Hydrolysis to 4-hydroxypyrimidine Q2->A2 Major polar spot A3 N1/N2 Side Reactions (Polyalkylation) Q2->A3 Multiple non-polar spots S1 Remove strong base; Use iPrOH/n-BuOH A1->S1 S2 Use anhydrous solvents; Strict N2 atmosphere A2->S2 S3 Protect pyrazole NH (e.g., THP, Boc) A3->S3

Fig 2. Decision tree for diagnosing and resolving common SNAr yield issues.

Quantitative Optimization Data

To demonstrate the causality of the solvent and base choices, review the following optimization matrix compiled from standard batch reactions (10 mmol scale, 1.1 eq 4-phenoxyaniline).

SolventBase / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK2CO3 (2.0 eq)8012< 20%Pyrazole deprotonation; highly sluggish SNAr.
DMFDIPEA (1.5 eq)801245%Moderate conversion; significant hydrolysis observed.
iPrOHNone90 (Reflux)1678%Good conversion; product precipitates as HCl salt.
n-BuOH None (Base-Free) 110 8 > 88% Rapid conversion; high purity; ideal thermodynamic control.

Validated Experimental Protocol (SOP)

This self-validating protocol utilizes the optimized n-butanol/base-free methodology. It is designed to drive the reaction to completion via Le Chatelier's principle, as the product precipitates out of solution as an insoluble hydrochloride salt.

Materials Required:
  • 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • 4-phenoxyaniline (1.1 eq)

  • Anhydrous n-Butanol (n-BuOH)

  • Cold Isopropanol (iPrOH) and Diethyl Ether (for washing)

Step-by-Step Methodology:
  • Preparation & Inertion: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.54 g, 10.0 mmol) and 4-phenoxyaniline (2.04 g, 11.0 mmol). Seal with a septum and purge the flask with dry Nitrogen for 5 minutes.

  • Solvent Addition: Syringe in 30 mL of anhydrous n-butanol. Attach a reflux condenser (also oven-dried and purged).

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 110 °C. The suspension will initially clear as the starting materials dissolve, then gradually become cloudy as the product-HCl salt begins to form.

  • Self-Validating Checkpoint (Monitoring): After 8 hours, withdraw a 10 µL aliquot. Dilute in 1 mL MeOH and analyze via LC-MS or TLC (Eluent: DCM:MeOH 9:1).

    • Validation: The UV-active starting material peak at 154 m/z must be completely consumed. The dominant peak should be the product at 304 m/z [M+H]+.

  • Precipitation: Once conversion is >95%, remove the flask from the oil bath and allow it to cool to room temperature naturally (approx. 1 hour). Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize the precipitation of the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride salt.

  • Isolation: Filter the thick suspension under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold isopropanol (2 x 10 mL) to remove unreacted aniline, followed by a final wash with diethyl ether (15 mL) to facilitate rapid drying. Dry the solid in a vacuum oven at 45 °C overnight.

  • Free-Basing (Optional): If the free base is required for the next synthetic step, suspend the dried salt in a 1:1 mixture of Dichloromethane and water. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

References

To ensure the highest standards of scientific integrity, the mechanistic principles and protocol standards discussed in this guide are grounded in the following peer-reviewed literature and patent data:

  • Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA Journal of Medicinal Chemistry - ACS Publications Details the synthesis of ibrutinib core structures and the SNAr of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.1

  • Activity-based chemoproteomic profiling reveals the active kinome of Leishmania Frontiers in Chemistry Discusses the synthesis of alkyne-conjugated probes via SNAr on the chloro-substituted pyrimidine core, highlighting the challenges of using basic conditions (DMF/TEA). 2

  • US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof Google Patents Authoritative patent detailing the coupling of 4-phenoxyaniline in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. 3

Sources

Troubleshooting

Optimizing vehicle formulation to improve N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine bioavailability

Technical Support Center: Formulation & Bioavailability Optimization for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Welcome to the preclinical formulation troubleshooting guide. N-(4-phenoxyphenyl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulation & Bioavailability Optimization for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the preclinical formulation troubleshooting guide. N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly lipophilic, planar kinase inhibitor scaffold. Due to its rigid structure and strong crystal lattice energy, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: poor aqueous solubility and erratic oral bioavailability. This guide provides field-proven, mechanistic solutions to overcome these specific formulation bottlenecks.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound completely dissolves in a DMSO/PEG400 co-solvent mixture, but precipitates immediately upon oral dosing or dilution in simulated gastric fluid (SGF). Why is this happening? A1: This is caused by a phenomenon known as "solvent capacity drop." Co-solvents like DMSO and PEG400 increase thermodynamic solubility exponentially. However, when this mixture is diluted in aqueous media (such as SGF in the stomach), the solvent capacity of the mixture decreases linearly. This rapid shift forces the drug into a highly supersaturated state, leading to rapid crystal nucleation and precipitation[1]. Actionable Fix: Transition from a simple co-solvent system to a lipid-based system, or add a polymeric precipitation inhibitor (e.g., HPMC or PVP) to kinetically stabilize the supersaturated state and delay crystallization.

Q2: I dosed a standard suspension (0.5% Methylcellulose / 0.2% Tween 80) PO in mice, but the bioavailability (F%) is <5%. How can I maximize systemic exposure? A2: In a standard aqueous suspension, the dissolution rate is the absolute rate-limiting step for absorption. For highly crystalline, hydrophobic compounds like your pyrazolo[3,4-d]pyrimidine derivative, the dissolution rate in the GI tract is simply too slow to achieve therapeutic plasma levels before the drug is excreted. To bypass the dissolution step entirely, you must present the drug to the enterocytes in a pre-solubilized or high-energy state. We recommend developing an Amorphous Solid Dispersion (ASD)[2] or a Self-Microemulsifying Drug Delivery System (SMEDDS)[3]. SMEDDS form nanometer-sized droplets in the GI tract, providing massive surface area for absorption and promoting lymphatic transport, which bypasses hepatic first-pass metabolism[4].

Section 2: Formulation Selection Workflow

Formulation_Decision_Tree Start N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Low Aqueous Solubility SolubilityTest Solubility in Lipid Excipients (>50 mg/mL?) Start->SolubilityTest SMEDDS Develop SMEDDS (Oil + Surfactant + Co-solvent) SolubilityTest->SMEDDS Yes (High Lipid Solubility) ASD Develop Amorphous Solid Dispersion (ASD) (HPMCAS / PVP-VA) SolubilityTest->ASD No (Low Lipid Solubility) InVivo In Vivo PK Study (Evaluate Cmax, AUC, Bioavailability) SMEDDS->InVivo ASD->InVivo

Figure 1: Decision tree for selecting the optimal formulation strategy based on lipid solubility.

Section 3: Self-Validating Experimental Protocols

Protocol A: Development of a SMEDDS Pre-concentrate

Causality: By dissolving the drug in an optimized isotropic mixture of oils, surfactants, and co-solvents, the formulation spontaneously forms a microemulsion upon contact with GI fluids. This prevents precipitation and presents the drug in <200 nm droplets, drastically enhancing enterocyte uptake[4]. Self-Validating System: This protocol is strictly validated by in vitro dynamic light scattering (DLS). You must not proceed to in vivo dosing unless the DLS criteria are met.

  • Excipient Screening: Determine the equilibrium solubility of the compound in various lipids (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP). Select the excipient in each category that yields the highest solubility.

  • Ternary Phase Diagram: Mix the selected oil, surfactant, and co-solvent in a 20:40:40 (v/v/v) ratio as a starting point.

  • Drug Loading: Dissolve the API into the blank pre-concentrate at 80% of its maximum thermodynamic solubility (to prevent precipitation during cold storage). Vortex and sonicate at 37°C until completely clear.

  • Aqueous Dispersion Test (The Validation Step): Dilute 100 µL of the drug-loaded pre-concentrate into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild magnetic stirring.

  • Readout & Go/No-Go Decision: Analyze the dispersion via DLS.

    • Pass: Optically clear or slightly bluish tint. Z-average droplet size < 200 nm, Polydispersity Index (PDI) < 0.3. Proceed to in vivo dosing.

    • Fail: Cloudy, milky emulsion (macroemulsion) or visible drug crystals. Do not dose. Increase the surfactant-to-oil ratio to increase the hydrophile-lipophile balance (HLB).

SMEDDS_Pathway Preconcentrate SMEDDS Pre-concentrate (Drug + Oil + Surfactants) Dispersion Aqueous Dispersion in GI Tract (Mild Agitation) Preconcentrate->Dispersion Microemulsion O/W Microemulsion (<200 nm droplets) Dispersion->Microemulsion Prevents Precipitation Absorption Enhanced Enterocyte Uptake & Lymphatic Transport Microemulsion->Absorption High Surface Area Bioavailability Increased Systemic Bioavailability Absorption->Bioavailability Bypasses First-Pass

Figure 2: Mechanistic pathway of SMEDDS enhancing bioavailability via lymphatic transport.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline drug into an amorphous state increases its free energy and apparent solubility[5]. The polymer matrix restricts molecular mobility and interacts with the drug via hydrogen bonding, preventing recrystallization in the GI tract[2]. Self-Validating System: The formulation must be validated via thermal and crystallographic analysis to confirm the complete destruction of the crystal lattice.

  • Polymer Selection: Select an amphiphilic polymer with a high glass transition temperature (Tg), such as HPMCAS (Hydroxypropyl methylcellulose acetate succinate).

  • Solvent Dissolution: Dissolve the API and HPMCAS (typically a 1:3 w/w ratio) in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete molecular dissolution.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator or spray dryer. The rapid solvent depletion kinetically traps the drug in the amorphous state before it can nucleate.

  • Secondary Drying: Place the resulting powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Solid-State Validation (The Validation Step):

    • PXRD (Powder X-Ray Diffraction): Must show a broad "halo" with absolutely no sharp Bragg diffraction peaks.

    • DSC (Differential Scanning Calorimetry): Must exhibit a single, distinct glass transition temperature (Tg) between the Tg of the pure drug and the pure polymer. The absence of an endothermic melting peak (Tm) confirms complete amorphization.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine across different vehicle platforms:

Formulation TypeTypical CompositionDrug Load CapacityExpected Particle SizeExpected In Vivo Bioavailability (F%)Primary Mechanism of Enhancement
Aqueous Suspension 0.5% MC, 0.2% Tween 80Low> 10 µm (Crystalline)< 5%Baseline (Dissolution limited)
Co-solvent Solution 10% DMSO, 40% PEG400, 50% WaterModerateN/A (Precipitates in GI)10 - 15%Initial solubilization (High risk of SGF precipitation)
SMEDDS 20% Capryol 90, 40% Cremophor EL, 40% TranscutolHigh< 200 nm (Microemulsion)40 - 60%Prevents precipitation, promotes lymphatic transport
ASD (Polymeric) 1:3 Drug:HPMCAS (via Spray Drying)HighAmorphous (Molecular)50 - 70%High-energy supersaturation, crystal growth inhibition

Section 5: References

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC.

  • SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. Journal of Drug Delivery & Therapeutics.

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC.

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.

  • Review and analysis of FDA approved drugs using lipid-based formulations. Taylor & Francis Online.

Sources

Optimization

Resolving poor cellular permeability of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[label="Passive Membrane Workflow for diagnosing permeability vs. solubility deficits in cellular assays.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Passive Membrane

Workflow for diagnosing permeability vs. solubility deficits in cellular assays.

Mechanism of O-alkyl carbamate prodrugs for enhancing pyrazolo[3,4-d]pyrimidine delivery.

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [1]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health (NIH). [2][3]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications. [4]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online. [5]

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Troubleshooting

Technical Support Center: Overcoming Resistance to N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers investigating acquired resistance to N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, hereafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers investigating acquired resistance to N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, hereafter referred to as PPP4. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you characterize and overcome resistance in your cancer cell line models.

Section 1: Understanding PPP4 Resistance - FAQs

This section addresses the fundamental questions regarding the emergence of resistance to PPP4, a potent pyrazolo[3,4-d]pyrimidine-based inhibitor commonly targeting tyrosine kinases such as the Src family kinases (SFKs).[1][2][3]

Q1: My cancer cell line, initially sensitive to PPP4, is now showing a significantly reduced response. What are the most common mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies like PPP4 is a multifaceted problem that cancer cells solve through various adaptive strategies.[4][5] These mechanisms can be broadly categorized into three main areas:

  • Target-Centric Alterations: The cancer cell modifies the direct target of the drug. This can include secondary mutations in the kinase domain of the target protein (e.g., Src kinase) that prevent PPP4 from binding effectively, or amplification of the gene encoding the target, leading to such high protein levels that the drug is overwhelmed.[4][6]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.[6][7][8] If PPP4 effectively inhibits the Src pathway, cells might upregulate parallel pathways like the EGFR, MET, or PI3K/Akt pathways to maintain downstream signals for proliferation and survival.[7][9][10][11] This "signal reprogramming" is a frequent escape mechanism.[8]

  • Drug Efflux and Bioavailability: The cancer cell actively reduces the intracellular concentration of the drug. The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps.[12][13] For pyrazolo[3,4-d]pyrimidine derivatives and other tyrosine kinase inhibitors, the key pumps are often P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][14][15][16]

Q2: How can I determine if the resistance I'm observing is due to one specific mechanism or multiple?

A2: It's common for resistance to be multifactorial.[5] A logical experimental workflow is required to dissect the potential causes. You should start with the most common and experimentally accessible mechanisms and proceed to more complex analyses.

Here is a suggested workflow:

  • Confirm Resistance: Quantify the shift in the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Investigate Efflux Pumps: Use functional assays (e.g., dye efflux) and protein expression analysis (Western Blot) to check for overexpression and activity of P-gp and BCRP.

  • Analyze Target and Bypass Pathways: Use Western Blot to check the phosphorylation status of the primary target (e.g., p-Src) and key nodes of common bypass pathways (p-EGFR, p-Akt, p-ERK).

  • Sequence the Target Gene: If pathway analysis is inconclusive, use targeted Next-Generation Sequencing (NGS) or Sanger sequencing to look for acquired mutations in the drug's target kinase.[17]

Below is a diagram illustrating this investigative workflow.

G cluster_0 Phase 1: Confirmation & Initial Screening cluster_1 Phase 2: Signaling Pathway Analysis cluster_2 Phase 3: Genetic Analysis cluster_3 Conclusion & Strategy start Resistant Cell Line Phenotype Observed ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 efflux Test Efflux Pump Activity (e.g., Rhodamine 123 Assay) ic50->efflux wb_pumps Western Blot for P-gp & BCRP Expression efflux->wb_pumps wb_pathway Western Blot for Key Pathways (p-Src, p-Akt, p-ERK, p-EGFR) wb_pumps->wb_pathway combine_pump_inhibitor Strategy: Combine PPP4 with Efflux Pump Inhibitor wb_pumps->combine_pump_inhibitor pathway_activated Bypass Pathway Activated wb_pathway->pathway_activated [Phosphorylation Increased] pathway_normal Target Pathway Still Inhibited wb_pathway->pathway_normal [No Change] combine_pathway_inhibitor Strategy: Combine PPP4 with Bypass Pathway Inhibitor pathway_activated->combine_pathway_inhibitor ngs Targeted NGS of Kinase Domain pathway_normal->ngs mutation_found Resistance Mutation Identified ngs->mutation_found no_mutation No Mutation Found (Consider Epigenetic/Other Mechanisms) ngs->no_mutation alt_drug Strategy: Use Next-Gen Inhibitor that Evades Mutation mutation_found->alt_drug

Caption: Workflow for characterizing PPP4 resistance.

Q3: What is "adaptive resistance" and how does it differ from acquired resistance?

A3: "Adaptive resistance," sometimes called "drug tolerance," refers to the ability of tumor cells to circumvent targeted pathways through non-genetic mechanisms, often involving changes in gene expression or signaling pathway reactivation.[11] This can be a rapid and reversible process. For example, initial inhibition of a kinase can trigger a feedback loop that reactivates the same pathway downstream or a parallel one.[18] Acquired resistance, on the other hand, typically involves stable, heritable changes like genetic mutations that are selected for under the pressure of the drug over time.[4][5] Adaptive resistance is often seen as a precursor to stable acquired resistance.

Section 2: Experimental Troubleshooting & Protocols

This section provides practical, step-by-step protocols for the key experiments required to investigate PPP4 resistance.

Q4: I need to quantify the level of resistance in my cell line. Can you provide a robust protocol for determining the IC50 value?

A4: Certainly. The most common method is a cell viability assay using a tetrazolium salt like MTT or MTS, which is converted into a colored formazan product by metabolically active cells.[19] This protocol is for a 96-well plate format.

Protocol: Cell Viability (MTS/MTT) Assay for IC50 Determination

Materials:

  • Resistant and parental (sensitive) cell lines

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • PPP4 stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL in PBS)

  • For MTT only: Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[20]

    • Include wells with medium only for background control.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of PPP4 in complete medium. A common range is from 0.01 µM to 100 µM.[20] Remember to include a vehicle control (DMSO) at the same concentration as your highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PPP4.

    • Incubate for the desired treatment period (typically 48-72 hours).

  • Viability Measurement (MTS):

    • Add 20 µL of MTS reagent directly to each well.[19]

    • Incubate for 1-4 hours at 37°C.[19]

    • Record the absorbance at 490 nm using a microplate reader.[19]

  • Viability Measurement (MTT):

    • Add 10 µL of MTT solution to each well.[19]

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[19]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[19]

    • Mix gently on an orbital shaker for 5-10 minutes.

    • Record the absorbance at 570 nm.[19]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data by expressing viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log of the PPP4 concentration and use a non-linear regression (sigmoidal dose-response) curve to calculate the IC50 value.

Troubleshooting TipPossible CauseRecommended Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the plateEnsure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low signal-to-noise ratio Cell density is too low or too high; Insufficient incubation time with reagentOptimize cell seeding density. Increase incubation time with the MTS/MTT reagent within the recommended range.
IC50 value seems inconsistent Compound instability; Inconsistent incubation timesPrepare fresh drug dilutions for each experiment. Ensure precise timing for all incubation steps.
Q5: I suspect activation of a bypass pathway. What is the protocol for Western Blotting to assess protein phosphorylation?

A5: Western blotting is an essential technique to qualitatively or semi-quantitatively measure changes in protein expression and phosphorylation, which are hallmarks of signaling pathway activation.[21][22]

Protocol: Western Blot for Signaling Pathway Analysis

Materials:

  • Cell lysates from parental and resistant cells (treated with PPP4 and vehicle)

  • 1X SDS sample buffer (Laemmli buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (nitrocellulose or PVDF membranes)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) reagent and imaging system

Procedure:

  • Sample Preparation:

    • Treat parental and resistant cells with vehicle or an effective concentration of PPP4 (e.g., IC50 of the parental line) for a short duration (e.g., 2-6 hours) to observe acute signaling changes.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[23]

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]

    • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[24][25]

    • Wash the membrane three times for 5-10 minutes each with TBST.[25]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash again three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent for 1-5 minutes.[25]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis:

    • Compare the band intensities for phosphorylated proteins between parental and resistant cells, with and without drug treatment.

    • Always normalize the phosphorylated protein signal to the total protein signal (e.g., p-Src vs. total Src) and then to a loading control (e.g., GAPDH) to ensure accurate interpretation.

Section 3: Strategies to Overcome Resistance - FAQs

Once you have a hypothesis for the resistance mechanism, the next step is to design experiments to overcome it. Combination therapy is a widely used and effective strategy.[26][27]

Q6: My resistant cells overexpress P-glycoprotein (P-gp). How can I test if inhibiting this pump restores sensitivity to PPP4?

A6: You can use a combination therapy approach. By co-administering PPP4 with a known P-gp inhibitor, you can determine if blocking the efflux pump re-sensitizes the cells to your compound.

Experimental Strategy:

  • Select a P-gp Inhibitor: Use a well-characterized P-gp inhibitor like Verapamil or a more specific agent like Tariquidar.

  • Perform a Combination Viability Assay:

    • Seed your resistant cells in a 96-well plate as described in the IC50 protocol.

    • Treat the cells with a serial dilution of PPP4, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor.

    • Calculate the IC50 of PPP4 under both conditions.

  • Interpret the Results: A significant leftward shift (decrease) in the PPP4 IC50 curve in the presence of the P-gp inhibitor strongly suggests that P-gp-mediated efflux is a key resistance mechanism. Some pyrazolo[3,4-d]pyrimidines have even been shown to directly inhibit P-gp themselves, which can be an advantageous property.[1][28]

Q7: My Western Blots show that the PI3K/Akt pathway is activated in my resistant cells upon PPP4 treatment. What is the next step?

A7: This suggests that PI3K/Akt is acting as a bypass pathway.[7][10] The logical next step is to test if dual inhibition of the primary target (Src) and the bypass pathway (PI3K/Akt) can overcome resistance.

Experimental Strategy:

  • Select a PI3K/Akt Pathway Inhibitor: Choose a specific inhibitor for a key node in the pathway, such as a PI3K inhibitor (e.g., Alpelisib) or an Akt inhibitor (e.g., Capivasertib).

  • Perform Combination Index (CI) Analysis:

    • Use a checkerboard titration in a cell viability assay, where you test multiple concentrations of PPP4 against multiple concentrations of the PI3K/Akt inhibitor.

    • Analyze the data using software like CompuSyn to calculate a Combination Index (CI).

    • CI < 1 indicates synergy , CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Validate with Western Blot: Confirm that the combination treatment effectively shuts down both the primary and bypass pathways (e.g., reduces both p-Src and p-Akt levels) more effectively than either drug alone.

This approach of combining targeted therapies is a powerful strategy to prevent or overcome adaptive resistance.[8][18][26]

G cluster_main Primary Target Pathway cluster_bypass Bypass Pathway Activation RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., STAT3, FAK) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PPP4 PPP4 Inhibitor PPP4->Src Inhibition Bypass_RTK Bypass Receptor (e.g., MET, IGF-1R) PI3K PI3K Bypass_RTK->PI3K Activation in Resistant Cells Akt Akt PI3K->Akt Akt->Proliferation

Caption: Bypass signaling in PPP4 resistance.

Section 4: Advanced Characterization

Q8: My initial screens for common resistance mechanisms were negative. What advanced tools can I use to find the cause of resistance?

A8: When common mechanisms are ruled out, a more unbiased, discovery-based approach is needed. Next-Generation Sequencing (NGS) is a powerful tool for this purpose.[29]

Recommended NGS Approaches:

  • Targeted Gene Panel Sequencing: This is a cost-effective method to sequence a panel of several hundred cancer-related genes.[30][31] It can identify mutations in the drug target, downstream effectors, or components of parallel pathways that were not on your initial suspect list.

  • RNA-Sequencing (RNA-Seq): This approach provides a snapshot of the entire transcriptome. It is excellent for identifying non-genetic resistance mechanisms by detecting changes in gene expression.[30] For example, you might discover the upregulation of an unexpected receptor tyrosine kinase or a transcription factor driving a resistance program. RNA-Seq can also identify gene fusions that may act as novel resistance drivers.[30]

  • Whole Exome Sequencing (WES): WES sequences all the protein-coding regions of the genome. It is more comprehensive than a targeted panel for discovering novel or rare mutations in any gene that could confer resistance.

These genomic approaches can reveal unexpected drivers of resistance, such as mutations in KRAS or MET, which have been implicated in resistance to various kinase inhibitors.[9][11]

TechnologyPrimary Use CaseKey AdvantagesLimitations
Targeted NGS Panel Detect mutations in known cancer/resistance genes.High sensitivity, cost-effective, faster turnaround.Can miss novel resistance genes not on the panel.
RNA-Sequencing Identify changes in gene expression, discover novel gene fusions.Unbiased view of the transcriptome, reveals non-genetic changes.Does not directly identify genomic mutations (SNVs).
Whole Exome Seq. Unbiased discovery of mutations in any protein-coding gene.Comprehensive for coding regions, good for novel gene discovery.More expensive, data analysis is complex, misses non-coding mutations.

References

  • Mlinarič, M., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers (Basel). Available at: [Link]

  • Gillet, J. P., & Gottesman, M. M. (2010). Revisiting the role of efflux pumps in multidrug-resistant cancer. Journal of bioenergetics and biomembranes. Available at: [Link]

  • Sawyer, C. (2013). Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology. Available at: [Link]

  • Daugaard, R., et al. (2020). The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. Cancers (Basel). Available at: [Link]

  • Ughachukwu, P. O., & Unekwe, P. C. (2012). Efflux Pump‑Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. Available at: [Link]

  • Garraway, L. A., & Jänne, P. A. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Cancer Discovery. Available at: [Link]

  • National Cancer Institute. (2023). Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. Available at: [Link]

  • Li, J., et al. (2024). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers in Immunology. Available at: [Link]

  • Vasan, N., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Educational Book. Available at: [Link]

  • Wee, P., & Wang, Z. (2018). Exploiting vulnerabilities in cancer signalling networks to combat targeted therapy resistance. Essays in Biochemistry. Available at: [Link]

  • OncoDaily. (2024). Overcoming Resistance: The Role of Combination Therapy in Cancer Treatment. Available at: [Link]

  • Bertagnolli, M. M., et al. (2014). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. PLoS One. Available at: [Link]

  • Morgan, O. (2024). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Hilaris. Available at: [Link]

  • Zhao, J., et al. (2023). Understanding and targeting resistance mechanisms in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gottesman, M. M. (2011). The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. Journal of the National Cancer Institute. Available at: [Link]

  • Daugaard, R., et al. (2020). The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Sequist, L. V., et al. (2013). Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PLoS One. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Al-Harbi, S., et al. (2023). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Frontiers in Immunology. Available at: [Link]

  • IntechOpen. (n.d.). Cell-Based Assays in Cancer Research. Available at: [Link]

  • ResearchGate. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. Available at: [Link]

  • Tahseen, M., et al. (2024). Nanopore-based targeted sequencing test for direct tuberculosis identification, genotyping, and detection of drug resistance mutations: a side-by-side comparison of targeted next-generation sequencing technologies. ASM Journals. Available at: [Link]

  • ResearchGate. (2026). SRC kinase drives multidrug resistance induced by KRAS-G12C inhibition. Available at: [Link]

  • ASH Publications. (2019). An RNA-Based Next Generation Sequencing (NGS) Strategy Detects More Cancer Gene Mutations Than a DNA-Based Approach for the Prediction and Assessment of Resistance in CML. Available at: [Link]

  • Li, J., et al. (2024). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers. Available at: [Link]

  • Duxbury, M. S., et al. (2004). Inhibition of Src Tyrosine Kinase Impairs Inherent and Acquired Gemcitabine Resistance in Human Pancreatic Adenocarcinoma Cells. AACR Journals. Available at: [Link]

  • Reuter, S., et al. (2015). Next-Generation Sequencing for Typing and Detection of Resistance Genes: Performance of a New Commercial Method during an Outbreak of Extended-Spectrum-Beta-Lactamase-Producing Escherichia coli. Journal of Clinical Microbiology. Available at: [Link]

  • Liu, Y., & Chen, J. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. MDPI. Available at: [Link]

  • Lin, L., et al. (2022). SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors. JCO Precision Oncology. Available at: [Link]

  • Lin, A., & Bivona, T. G. (2018). Mapping the pathways of resistance to targeted therapies. Trends in Cancer. Available at: [Link]

  • AMR Control. (n.d.). How next-generation sequencing can address the antimicrobial resistance challenge. Available at: [Link]

  • Binnicker, M. J., et al. (2023). Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus. Journal of Clinical Microbiology. Available at: [Link]

  • Lee, J., et al. (2022). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics. Available at: [Link]

  • ResearchGate. (2025). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Reproducibility of Phenotypic Screening for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Prepared by a Senior Application Scientist Introduction: Beyond the Target, Embracing the Phenotype In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: Beyond the Target, Embracing the Phenotype

In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[1][2] However, this chemical family is also renowned for its potent inhibition of other critical oncogenic drivers, most notably the Src family kinases (SFKs).[3] SFKs are non-receptor tyrosine kinases that act as central nodes in signaling pathways, governing a host of cellular behaviors that, when dysregulated, define the hallmarks of cancer.[4][5]

While target-based screening has its merits, phenotypic screening—the evaluation of compounds based on their effects on cellular or organismal characteristics—offers a powerful, unbiased approach to discovering first-in-class therapeutics, particularly for complex diseases like cancer where the underlying molecular drivers are multifaceted.[6] This guide provides an in-depth analysis of the reproducibility of phenotypic screening results for compounds based on the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. As direct phenotypic screening data for this specific intermediate is not extensively published, we will draw upon robust experimental data from its close structural and functional analogs: the well-characterized clinical-stage SFK inhibitors Saracatinib, Dasatinib, and Bosutinib. This comparative approach will equip researchers with the necessary framework to design, execute, and interpret phenotypic screens with a high degree of scientific rigor and confidence in the reproducibility of their findings.

The Central Role of Src Family Kinases in Cancer Phenotypes

To understand the phenotypic consequences of inhibiting compounds like N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, one must first appreciate the function of their likely targets. SFKs, including Src, Fyn, Lyn, and Yes, are pivotal in transducing signals from cell surface receptors, such as growth factor receptors and integrins.[5][7] Their activation triggers a cascade of downstream events that collectively regulate cell proliferation, survival, adhesion, migration, and invasion.[5] In over 50% of tumors from various cancers, including colon, breast, and lung, SFK activity is significantly elevated, correlating with malignant progression and metastasis.[4][6] Therefore, phenotypic assays designed to measure these specific cellular processes are highly relevant for evaluating the efficacy of SFK inhibitors.

Src Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Activation Ras Ras/MAPK Pathway Src->Ras Phosphorylation PI3K PI3K/Akt Pathway Src->PI3K Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Migration Cell Migration & Invasion Src->Migration FAK->Src Activation FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Figure 1. Simplified Src Signaling Pathway.

A Comparative Look at Phenotypic Assays for SFK Inhibitors

The reproducibility of a phenotypic screen is not an abstract concept; it is intrinsically linked to the specific assay being performed. Below, we compare common phenotypic assays relevant to SFK inhibition, highlighting critical parameters that influence their reproducibility. We will use Saracatinib, Dasatinib, and Bosutinib as reference compounds, given their extensive characterization.

Cell Proliferation and Viability Assays

These assays measure the ability of a compound to inhibit cell growth or induce cell death.

  • Principle: Colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) readouts are used to quantify metabolic activity, which is proportional to the number of viable cells.[8][9]

  • Relevance to SFKs: SFKs drive proliferation signals, so their inhibition is expected to be cytostatic or cytotoxic.[5]

  • Reproducibility Challenges:

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to high variability. Automated cell counting is crucial.

    • Reagent Incubation Time: Optimal incubation times vary between cell lines and must be empirically determined and strictly controlled.[9]

    • Metabolic vs. Cytotoxic Effects: Assays measuring metabolic activity can be confounded by compounds that affect metabolism without killing the cells. Orthogonal assays, like direct cell counting, are recommended for confirmation.

    • Plate Edge Effects: Evaporation and temperature gradients across a microplate can cause significant variability. Using outer wells as blanks and ensuring proper incubator humidity can mitigate this.

Cell Migration Assays

These assays assess the ability of a compound to inhibit directional cell movement.

  • Principle: The "wound healing" or scratch assay involves creating a cell-free gap in a confluent monolayer and measuring the rate of closure.[10] Transwell or Boyden chamber assays measure cell movement through a porous membrane towards a chemoattractant.[11]

  • Relevance to SFKs: SFK signaling through FAK is essential for cell motility.[6]

  • Reproducibility Challenges:

    • Scratch Consistency: Manual scratching introduces significant variability in wound width and depth. Automated or insert-based methods (e.g., Oris™ Cell Migration Assay) provide more consistent starting conditions.[12][13]

    • Imaging and Analysis: The timing of image acquisition and the software parameters used for quantification must be standardized. High-content imaging systems offer improved reproducibility over manual microscopy.[14]

    • Chemoattractant Gradient: In transwell assays, the stability and concentration of the chemoattractant gradient are critical and can be a source of variability.

Cell Invasion Assays

These assays are a modification of migration assays that measure the ability of cells to move through an extracellular matrix (ECM) barrier.

  • Principle: Similar to a transwell migration assay, but the membrane is coated with a layer of basement membrane extract (e.g., Matrigel).

  • Relevance to SFKs: SFKs regulate the expression and activity of proteases required to degrade the ECM, a key step in metastatic invasion.[6]

  • Reproducibility Challenges:

    • Matrix Consistency: The thickness and composition of the ECM layer can vary significantly between experiments, affecting invasion rates. Using pre-coated plates and carefully controlling polymerization conditions is vital.

    • Distinguishing Migration from Invasion: It is crucial to run a parallel migration assay without the matrix to ensure the compound is specifically inhibiting invasion and not just motility.

Angiogenesis (Tube Formation) Assays

This assay models the formation of new blood vessels, a critical process for tumor growth.

  • Principle: Endothelial cells (like HUVECs) are cultured on a basement membrane extract, where they spontaneously form capillary-like structures. The extent of this network is quantified.[15][16]

  • Relevance to SFKs: SFKs are involved in signaling pathways that promote angiogenesis.[5]

  • Reproducibility Challenges:

    • Matrix Quality: The quality and lot-to-lot consistency of the basement membrane extract are paramount for reproducible tube formation.[17]

    • Quantification: Manual counting of tubes and branch points is subjective. Automated image analysis software provides more objective and reproducible quantification.

    • Cell Health: Endothelial cells are sensitive to culture conditions. Consistent cell passage number and growth state are essential.[17]

Table 1: Comparative Phenotypic Effects of Clinically Relevant SFK Inhibitors

Phenotypic AssaySaracatinib (AZD0530)Dasatinib (BMS-354825)Bosutinib (SKI-606)
Cell Proliferation Cytostatic; induces G1 arrest in various cancer cell lines.[18][19]Potent growth inhibition in leukemia cells; often cytostatic in solid tumors.[20]Reduces proliferation in breast cancer and CML cell lines.[21][22]
Cell Migration Significantly reduces migration in fibrosarcoma and other cancer models.[18]Inhibits migration and invasion in various cancer cell lines.Reduces migration in breast cancer cell lines.[21]
Cell Invasion Significantly reduces invasion through Matrigel in fibrosarcoma cells.[18]Known to inhibit invasive phenotypes.Reduces invasion in breast cancer cell lines.[21]
Other Phenotypes Reverses fibrotic phenotypes in models of pulmonary fibrosis.[23]Induces immunomodulatory effects, altering NK and T cell phenotypes.[24][25]Promotes differentiation of non-APL AML cells.[26]

This table summarizes general findings. Specific IC50 values and the magnitude of effects are highly dependent on the cell line and assay conditions.

Protocols and Best Practices for Reproducible Phenotypic Screening

Scientific integrity demands that protocols are not just followed, but understood. Below are exemplar protocols with embedded expertise to explain the causality behind key steps, transforming a simple procedure into a self-validating system.

Workflow for a Reproducible Phenotypic Screen

Phenotypic Screening Workflow AssayDev 1. Assay Development & Optimization QC 2. Reagent & Cell QC AssayDev->QC Screening 3. High-Throughput Screen QC->Screening DataAcq 4. Data Acquisition (Automated Imaging/Reader) Screening->DataAcq DataAn 5. Data Analysis (Normalization & Hit Selection) DataAcq->DataAn HitConf 6. Hit Confirmation & Dose-Response DataAn->HitConf Orthogonal 7. Orthogonal Assays & Counter-Screens HitConf->Orthogonal

Figure 2. Best-Practice Phenotypic Screening Workflow.
Exemplar Protocol: Automated Scratch (Wound Healing) Migration Assay

This protocol is designed for a 96-well plate format using an automated imaging system.

  • Cell Culture and Seeding:

    • Step: Culture cells to ~80-90% confluency. Harvest using a gentle dissociation reagent (e.g., TrypLE) and perform a cell count using an automated counter. Seed 5 x 104 cells/well in a 96-well imaging plate.

    • Expertise & Experience: Using cells in the log growth phase ensures consistent metabolic state and migratory potential. Over-confluency or excessive passaging can alter cellular phenotypes. An accurate initial cell count is the first and most critical step for well-to-well reproducibility.

  • Monolayer Formation:

    • Step: Incubate the plate for 18-24 hours at 37°C, 5% CO2 until a confluent monolayer is formed.

    • Expertise & Experience: The incubation time must be optimized for each cell line. A fully confluent, uniform monolayer is essential for creating a consistent "wound" edge.

  • Serum Starvation (Optional):

    • Step: Replace growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 4-6 hours.

    • Expertise & Experience: This step synchronizes the cells in the G0/G1 phase of the cell cycle, reducing the confounding effect of proliferation on "wound" closure. It is critical for studying pure migration.

  • Wound Creation:

    • Step: Use an automated wound-making tool or a multi-channel pipette with p200 tips to create a uniform scratch in the center of each well. Immediately wash twice with PBS to remove dislodged cells.

    • Expertise & Experience: Automation is strongly preferred to minimize variability in scratch width and to avoid damaging the cell monolayer, which can release factors that affect migration. The wash step is crucial to ensure a clean, debris-free area for migration.

  • Compound Treatment:

    • Step: Add medium containing the test compound (e.g., N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or an alternative SFK inhibitor) at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., a known migration inhibitor).

    • Expertise & Experience: A full dose-response curve is necessary to understand the compound's potency. The final concentration of the vehicle (e.g., DMSO) must be kept constant across all wells to avoid solvent-induced artifacts.

  • Automated Imaging:

    • Step: Place the plate in an automated incubator-microscope. Acquire images (e.g., every 2 hours) of each well for 24-48 hours.

    • Expertise & Experience: Kinetic, real-time imaging provides far more robust data than a single endpoint measurement. It allows for the calculation of migration rates and can reveal subtle changes in cell morphology and behavior over time.

  • Data Analysis:

    • Step: Use integrated image analysis software to automatically calculate the cell-free area at each time point for every well.

    • Expertise & Experience: Automated analysis removes user bias. The primary readout should be the rate of wound closure (slope of area vs. time) or the % relative wound density at a specific time point, normalized to the vehicle control. This normalization corrects for inter-plate variability.

Conclusion: A Framework for Trustworthy Phenotypic Data

The reproducibility of phenotypic screening results for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs is not a matter of chance, but a product of deliberate experimental design and rigorous execution. While this compound class, exemplified by potent SFK inhibitors like Saracatinib and Dasatinib, shows clear and measurable effects on cancer-relevant phenotypes such as proliferation and migration, the quantitative results can vary significantly if protocols are not standardized and validated.

The key to generating trustworthy and reproducible data lies in a multi-faceted approach: selecting the appropriate, disease-relevant cellular model; optimizing and standardizing every step of the assay protocol from cell seeding to data acquisition; implementing robust quality control for all reagents; and employing automated, unbiased methods for data analysis. By embracing these principles, researchers can confidently navigate the complexities of phenotypic screening and unlock its full potential to discover novel therapeutics with meaningful biological activity.

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  • Jarvinen, P., et al. (2022). Phenotypic screening of 1,953 FDA-approved drugs reveals 26 hits with potential for repurposing for Peyronie's disease. PLOS ONE, 17(12), e0278893. [Link]

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  • Vukmirovic, M., et al. (2022). Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in In Vitro, In Vivo and Ex Vivo Models of Pulmonary Fibrosis. bioRxiv. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

As an application scientist overseeing the synthesis and assay development of pyrazolopyrimidine-based kinase inhibitors, I cannot overstate the importance of rigorous exposure control when handling high-potency active p...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing the synthesis and assay development of pyrazolopyrimidine-based kinase inhibitors, I cannot overstate the importance of rigorous exposure control when handling high-potency active pharmaceutical ingredients (HPAPIs).

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly potent small molecule. Its structural scaffold—a pyrazolo[3,4-d]pyrimidine core coupled with a lipophilic phenoxyphenyl group—is specifically designed to penetrate cell membranes and competitively bind to the ATP-binding pocket of target kinases (such as BTK, SRC, or RET). While this lipophilicity makes it an excellent drug candidate, it also necessitates stringent handling protocols.

This guide provides the definitive operational and disposal plan for handling this specific compound, ensuring regulatory compliance and absolute laboratory safety.

Hazard Causality & E-E-A-T Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the chemical's hazards. Do not simply view this compound as a generic toxic powder; view it as a highly optimized cellular penetrant.

  • Dermal Permeability: Small molecule kinase inhibitors are inherently lipophilic (high LogP values). If the dry powder contacts the skin, or worse, if it is dissolved in a polar aprotic solvent like DMSO or DMF and splashes onto unprotected skin, it will rapidly cross the dermal barrier. This can lead to systemic absorption and off-target kinase inhibition, resulting in immunosuppression or hepatotoxicity.

  • Aerosolization & Inhalation: The compound is typically synthesized and supplied as a fine, lyophilized powder. The electrostatic nature of the powder makes it prone to aerosolization during weighing. Inhalation of these micro-particles bypasses the first-pass metabolism of the liver, delivering the HPAPI directly into the systemic circulation.

  • Regulatory Classification: Due to its mechanism of action, this compound falls under the National Institute for Occupational Safety and Health (NIOSH) classification for Hazardous Drugs [1]. Handling must comply with OSHA’s General PPE standard (29 CFR 1910.132) [2] and Respiratory Protection standard (29 CFR 1910.134) [3].

Mandatory PPE Matrix

The following quantitative and qualitative PPE requirements are non-negotiable when handling N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
Hand Protection Double-Gloving: Inner Nitrile, Outer Neoprene or Extended-cuff NitrileMinimum thickness: 0.10 mm (inner), 0.14 mm (outer)Nitrile provides excellent resistance to the polar aprotic solvents (DMSO/DMF) used to solubilize the API. Double-gloving ensures a self-validating barrier if the outer layer breaches.
Respiratory Protection PAPR (Powered Air-Purifying Respirator) or N95/P100 Particulate RespiratorAssigned Protection Factor (APF): 25 (PAPR) or 10 (N95)Prevents inhalation of electrostatically charged, aerosolized API powder during bulk weighing.
Eye/Face Protection ANSI Z87.1 Compliant Chemical Splash Goggles + Face ShieldN/AProtects mucosal membranes from micro-powder aerosolization and solvent splashes during solubilization.
Body Protection Polyethylene-coated polypropylene gown or Tyvek suitLow-linting, non-wovenWoven cotton lab coats trap fine powders and allow solvent penetration. Polyethylene-coated suits provide an impermeable barrier.

Operational Workflow & PPE Donning/Doffing

Every protocol described here is a self-validating system. By following the exact sequence, you ensure that any potential contamination is contained within the engineering controls and does not breach your personal breathing zone or dermal layer.

Step 1: Pre-Operation & Engineering Controls
  • Isolate the Workspace: All handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC), a dedicated Powder Weighing Hood, or an enclosed isolator.

  • Prepare Solvents: Pre-measure all solvents (e.g., DMSO) into sealed vials before introducing the API into the workspace to minimize open-container time.

Step 2: PPE Donning Sequence (Aseptic Approach)
  • Inspect all PPE for micro-tears or defects prior to donning.

  • Don the Tyvek suit or polyethylene-coated gown, ensuring it is fully zipped/tied.

  • Don the N95/P100 respirator or PAPR hood. Perform a user seal check (positive and negative pressure check) as mandated by OSHA 29 CFR 1910.134 [3].

  • Don chemical splash goggles (if not using a PAPR hood).

  • Don the inner pair of nitrile gloves. Ensure the cuffs are tucked under the sleeves of the Tyvek suit.

  • Don the outer pair of extended-cuff neoprene/nitrile gloves. Pull these cuffs over the sleeves of the Tyvek suit to create a continuous barrier.

Step 3: Chemical Handling (Weighing & Solubilization)
  • Use anti-static weighing boats and spatulas to reduce the electrostatic scatter of the pyrazolopyrimidine powder.

  • Weigh the required mass of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Add the solvent directly to the weighing boat or transfer the powder to a pre-tared, sealable vial before removing it from the hood. Never transport dry HPAPI powder across the lab.

  • Seal the vial, wipe the exterior with a solvent-dampened wipe, and place it in a secondary containment vessel.

Step 4: Decontamination & Doffing Sequence
  • While still inside the hood, wipe down the balance and all surfaces with an alkaline detergent or a 10% bleach solution (which degrades the pyrazolopyrimidine ring structure), followed by a water wipe.

  • Remove the outer gloves aseptically (turning them inside out) and dispose of them in the HPAPI waste bin inside the hood.

  • Step away from the hood. Remove the face shield/goggles and respirator.

  • Remove the Tyvek suit, rolling it downward and inside out to trap any microscopic dust.

  • Remove the inner gloves and wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical due to the compound's high biological potency.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the active ingredient.

  • Upgrade respiratory protection to a PAPR if not already in use.

  • Gently cover the powder with absorbent spill pads lightly dampened with water or a mild surfactant. This weighs down the powder and prevents aerosolization.

  • Carefully scoop the pads and powder into a 6-mil polyethylene hazardous waste bag.

For Liquid Spills (e.g., API dissolved in DMSO):

  • Apply universal chemical spill absorbents working from the outside edge of the spill inward to prevent spreading.

  • Wash the contaminated surface with an alkaline detergent, followed by a 70% Isopropanol wipe.

Disposal: All contaminated PPE, wipes, and empty API vials must be segregated from standard laboratory waste. Place them in rigid, leak-proof containers lined with 6-mil polyethylene bags. Label clearly as "Toxic / HPAPI Waste - Contains Pyrazolopyrimidine Derivatives" and dispose of via a certified hazardous waste contractor in accordance with NIOSH guidelines [1].

HPAPI Exposure Control & Decontamination Workflow

The following logic diagram maps the critical pathway for handling this highly potent compound, illustrating the required sequence from hazard assessment to safe doffing.

HPAPI_Workflow cluster_PPE Mandatory PPE Protocol Start Hazard Assessment Pyrazolopyrimidine API EngControl Engineering Controls (Powder Hood / Isolator) Start->EngControl PPE_Resp Respiratory Protection (PAPR or N95/P100) EngControl->PPE_Resp PPE_Body Body Protection (Polypropylene Tyvek) PPE_Resp->PPE_Body PPE_Hand Hand Protection (Double Nitrile/Neoprene) PPE_Body->PPE_Hand Handling API Handling & Solubilization (DMSO/DMF Solvents) PPE_Hand->Handling Spill Spill / Contamination Event? Handling->Spill Decon Chemical Decontamination (Alkaline Detergent) Spill->Decon Yes Routine Routine Waste Segregation (Hazardous Drug Protocol) Spill->Routine No End Safe Doffing & Exit Decon->End Routine->End

Operational workflow for exposure control and decontamination of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from: [Link][1]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from: [Link][2]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory Protection. Retrieved from: [Link][3]

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